Acetophenone, 4',4'''-ethylenedi-
Description
Contextualization within Dimeric Acetophenone (B1666503) Derivatives
Acetophenone, 4',4'''-ethylenedi- is a prime example of a dimeric acetophenone derivative. This class of compounds is characterized by the presence of two acetophenone moieties linked together. The ethylene (B1197577) bridge in Acetophenone, 4',4'''-ethylenedi- imparts a degree of flexibility to the molecule while allowing for electronic communication between the two aromatic rings. This structural feature distinguishes it from its monomeric counterpart, acetophenone, and other derivatives.
The development of Acetophenone, 4',4'''-ethylenedi- originated from broader investigations into aromatic ketone chemistry in the mid-20th century. Early research focused on creating symmetrical diketones as adaptable building blocks for more intricate molecular designs.
Significance in Modern Chemical Synthesis and Applications
The significance of Acetophenone, 4',4'''-ethylenedi- in contemporary chemical synthesis is multifaceted. It serves as a crucial intermediate in the synthesis of various organic compounds. researchgate.net One of its most notable applications is in the pharmaceutical industry.
Beyond pharmaceuticals, this compound is valuable in the development of novel synthetic methodologies for constructing complex aromatic frameworks. Its distinct structure makes it a subject of interest for exploring new carbon-carbon bond formation reactions and its reactivity under different catalytic conditions. The compound's derivatives have also been investigated for their potential antimicrobial and antioxidant properties.
Evolution of Research Perspectives on Multi-unit Acetophenone Structures
Research into multi-unit acetophenone structures has evolved from foundational synthetic explorations to more specialized applications. Initially, the focus was on the synthesis and characterization of these molecules. Over time, the scientific community has shifted its attention towards harnessing the unique properties of these structures for specific functions. This includes their use as photoinitiators in polymer production and as synthons in multicomponent reactions for creating diverse heterocyclic compounds. researchgate.netstudyraid.com The study of their potential biological activities, including interactions with biological targets, represents a current frontier in the research of these complex molecules.
Detailed Research Findings
The chemical and physical properties of Acetophenone, 4',4'''-ethylenedi- have been a subject of detailed investigation.
Interactive Data Table: Physicochemical Properties of Acetophenone, 4',4'''-ethylenedi-
| Property | Value | Unit | Source |
| Molecular Formula | C18H18O2 | chemeo.comnih.gov | |
| Molecular Weight | 266.33 | g/mol | chemeo.com |
| CAS Registry Number | 793-06-6 | chemeo.comnih.govepa.gov | |
| Melting Point | 42.2 | °C | |
| Boiling Point | 134.3 | °C | |
| LogP (Octanol/Water Partition Coefficient) | 3.02 |
Source: Compiled from various chemical databases and research articles.
Spectroscopic data is crucial for the identification and characterization of Acetophenone, 4',4'''-ethylenedi-.
Interactive Data Table: Spectroscopic Data for Acetophenone, 4',4'''-ethylenedi-
| Technique | Key Observations |
| Infrared (IR) Spectroscopy | Identifies the carbonyl (C=O) stretch, which is characteristic of ketones. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. nih.gov |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule. nih.gov |
Source: Based on typical analytical methods for organic compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[2-(4-acetylphenyl)ethyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLCVLSXAOHWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229605 | |
| Record name | Acetophenone, 4',4'''-ethylenedi- | |
| Source | EPA DSSTox | |
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Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793-06-6 | |
| Record name | 4,4′-Diacetylbibenzyl | |
| Source | CAS Common Chemistry | |
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| Record name | Acetophenone, 4',4'''-ethylenedi- | |
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| Record name | 793-06-6 | |
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| Record name | Acetophenone, 4',4'''-ethylenedi- | |
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| Record name | 4,4′-Diacetylbibenzyl | |
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Synthetic Methodologies and Advanced Reaction Design
Friedel-Crafts Acylation Strategies for Dimeric Acetophenone (B1666503) Formation
The Friedel-Crafts acylation, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a direct pathway for the introduction of acyl groups onto aromatic rings. byjus.com In the context of Acetophenone, 4',4'''-ethylenedi- synthesis, this involves the reaction of 1,2-diphenylethane (B90400) with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. google.com The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired monoacylated product. sigmaaldrich.com
Mechanistic Considerations of Aromatic Electrophilic Substitution
The mechanism of the Friedel-Crafts acylation for the formation of Acetophenone, 4',4'''-ethylenedi- follows a well-established multi-step process:
Formation of the Acylium Ion: The reaction is initiated by the interaction between the acyl halide (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride). The Lewis acid coordinates to the halogen of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond. sigmaaldrich.commasterorganicchemistry.com This results in the formation of a highly electrophilic and resonance-stabilized acylium ion (CH₃CO⁺). byjus.commasterorganicchemistry.com
Electrophilic Attack: The electron-rich aromatic ring of 1,2-diphenylethane acts as a nucleophile and attacks the electrophilic acylium ion. This step leads to the formation of a carbocation intermediate, known as a sigma complex or arenium ion, where the aromaticity of the ring is temporarily disrupted. studyraid.com
Deprotonation and Restoration of Aromaticity: A base, typically the complexed Lewis acid (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group. masterorganicchemistry.com This deprotonation step restores the aromaticity of the phenyl ring and regenerates the Lewis acid catalyst, yielding the final acylated product, Acetophenone, 4',4'''-ethylenedi-. byjus.com
Unlike the related Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements due to the stability of the acylium ion. masterorganicchemistry.com This ensures the formation of the desired ketone product without isomeric impurities.
Catalysis in Friedel-Crafts Acylation (e.g., Lewis Acids, Aluminum Chloride)
The choice of catalyst is paramount to the success of the Friedel-Crafts acylation. Lewis acids are the most commonly employed catalysts, with aluminum chloride (AlCl₃) being a prominent and powerful choice. numberanalytics.com It effectively polarizes the carbonyl group of the acyl chloride to generate the reactive acylium ion. studyraid.com Other Lewis acids such as ferric chloride (FeCl₃) and boron trifluoride (BF₃) can also be used, often offering milder reaction conditions. numberanalytics.com
Stoichiometric amounts of the Lewis acid catalyst are often required because both the starting material and the ketone product can form complexes with the catalyst. organic-chemistry.org This complexation deactivates the product towards further acylation, thus preventing polysubstitution. sigmaaldrich.comorganic-chemistry.org The catalyst must be anhydrous as moisture can deactivate it. studyraid.com
Recent research has also explored the use of solid acid catalysts as a more environmentally friendly alternative to traditional Lewis acids. These heterogeneous catalysts can be more easily separated from the reaction mixture and potentially regenerated and reused, reducing waste and simplifying the purification process. chemijournal.comsharif.edu
Optimization of Reaction Conditions for Yield and Selectivity
The yield and selectivity of Acetophenone, 4',4'''-ethylenedi- are highly dependent on the careful control of various reaction parameters.
Temperature and Reaction Duration
Temperature plays a critical role in the Friedel-Crafts acylation. The reaction is often initiated at low temperatures, typically between 0 and 5°C, to control the initial exothermic reaction and prevent side reactions. Some procedures even advocate for temperatures as low as -70°C, particularly for larger scale reactions, to ensure better control. sciencemadness.org Following the initial addition of reactants, the temperature may be raised to increase the reaction rate. For instance, studies have shown that increasing the temperature to 83°C can significantly increase reactivity without compromising selectivity. researchgate.net
The duration of the reaction can vary from a few hours to overnight, depending on the specific substrates and conditions employed. researchgate.net Continuous monitoring of the reaction progress is essential to determine the optimal reaction time for maximizing the yield of the desired product.
Molar Ratios of Reactants
The stoichiometry of the reactants is a key factor in achieving high yields. In the synthesis of mono- and diacetyl derivatives, adjusting the molar ratio of the substrate to the acylating agent and catalyst is crucial. For instance, using a 1:1:1 molar ratio of substrate:AcCl:AlCl₃ is typical for monoacetylation. core.ac.uk To achieve diacetylation, an excess of the acetylating agent and catalyst is necessary, with molar ratios of 1:4:4 or 1:6:6 of substrate:AcCl:AlCl₃ being reported to give near-quantitative yields of the diacetylated product. researchgate.netcore.ac.uk Determining the limiting reagent is a critical step in calculating the theoretical yield of the reaction. reddit.com
| Reactant Ratio (Substrate:AcCl:AlCl₃) | Expected Product | Reference |
| 1:1:1 | Monoacetylation | core.ac.uk |
| 1:4:4 | Diacetylation | researchgate.netcore.ac.uk |
| 1:6:6 | Diacetylation | researchgate.netcore.ac.uk |
Solvent Effects and Green Chemistry Approaches
The choice of solvent can significantly influence the outcome of the Friedel-Crafts acylation. Common solvents include 1,2-dichloroethane (B1671644), carbon disulfide, and chloroform. sigmaaldrich.comresearchgate.net The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and selectivity. researchgate.netajms.iq For example, carrying out the reaction in boiling 1,2-dichloroethane has been shown to be highly effective for the acetylation of certain substrates. researchgate.netcore.ac.uk
Hydrogenation Techniques for Ethylene (B1197577) Linkage Formation
One notable synthetic pathway involves the hydrogenation of acetophenone to form ethylbenzene (B125841), which then undergoes further processing to yield the target molecule, Acetophenone, 4',4'''-ethylenedi-. This method highlights the importance of controlled reduction and subsequent coupling reactions.
The conversion of acetophenone to ethylbenzene is a critical step, achieved through catalytic hydrogenation. This process involves reacting acetophenone with hydrogen in the presence of a specialized catalyst. The choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of this transformation.
A variety of catalysts have been developed to facilitate the hydrogenation of acetophenone. These catalysts often consist of a combination of metal oxides to achieve high conversion and selectivity. Commonly employed components include:
Copper (Cu) or its oxide: Copper-based catalysts are recognized for their high selectivity in carbonyl group hydrogenation. acs.org
Nickel (Ni) or its oxide: Nickel is another effective metal for this hydrogenation process. google.com
Alumina (Al₂O₃): Alumina often serves as a support material, and its acidic properties can influence the reaction pathway. dtu.dk
Magnesium Oxide (MgO) or Barium Oxide (BaO): These oxides can be included as additional components to modulate the catalyst's properties.
Patent literature describes catalyst compositions that include copper or its oxide, nickel or its oxide, and alumina, with the potential addition of magnesium oxide or barium oxide. google.com For instance, one patented method utilizes a catalyst comprising 10.0-35.0 parts by weight of Cu or its oxide, 10.0-30.0 parts of Ni or its oxide, 30.0-75.0 parts of Al₂O₃, and 3.0-10.0 parts of at least one oxide selected from MgO, CaO, ZnO, or BaO. google.com Another formulation consists of 20.0-60.0 parts of Cu or its oxide, 5.0-55.0 parts of Zn or its oxide, 2.0-15.0 parts of Mn or its oxide, 5.0-25.0 parts of Al₂O₃, and 1.0-10.0 parts of at least one from Mg or its oxide, Ca or its oxide, and Ba or its oxide. google.com
Click on the headers to sort the data.
| Catalyst Component | Function | Example Composition (parts by weight) google.com | Example Composition (parts by weight) google.com |
|---|---|---|---|
| Copper (Cu) or its oxide | Primary catalytic metal | 10.0 - 35.0 | 20.0 - 60.0 |
| Nickel (Ni) or its oxide | Primary catalytic metal | 10.0 - 30.0 | - |
| Zinc (Zn) or its oxide | Co-catalyst/Promoter | - | 5.0 - 55.0 |
| Manganese (Mn) or its oxide | Co-catalyst/Promoter | - | 2.0 - 15.0 |
| Alumina (Al₂O₃) | Catalyst support | 30.0 - 75.0 | 5.0 - 25.0 |
| Magnesium Oxide (MgO), Calcium Oxide (CaO), Barium Oxide (BaO) | Promoter/Modifier | 3.0 - 10.0 (at least one) | 1.0 - 10.0 (at least one) |
The conversion of acetophenone to ethylbenzene is highly sensitive to reaction temperature and pressure. Research indicates that increasing the temperature generally enhances the reaction rate. For instance, studies on acetophenone hydrogenation have shown a sharp increase in conversion as the temperature rises from 273 K to 313 K. researchgate.net In other systems, conversion rates have been observed to increase significantly with temperatures rising from 160°C to 180°C. acs.org
Reaction pressure also plays a crucial role. One patented process for the hydrogenation of acetophenone to ethylbenzene specifies a pressure range of 1.0 MPa to 5.0 MPa. google.com Another indicates a similar range of 0.5 to 5.0 MPa. google.com Higher hydrogen pressure generally leads to increased conversion, although there is an optimal range beyond which the effect may plateau. dtu.dkacs.org For example, one study demonstrated that increasing hydrogen pressure from 0.5 bar to 2 bar influenced the reaction. dtu.dk
Click on the headers to sort the data.
| Parameter | Reported Range google.com | Reported Range google.com | General Trend | Reference |
|---|---|---|---|---|
| Temperature | 100 - 180 °C | 120 - 250 °C | Conversion increases with temperature up to an optimal point. | acs.orgresearchgate.net |
| Pressure | 1.0 - 5.0 MPa | 0.5 - 5.0 MPa | Conversion generally increases with pressure. | dtu.dkacs.org |
The molar ratio of hydrogen to the acetophenone raw material is a key parameter in optimizing the hydrogenation process. A higher ratio of hydrogen can drive the reaction towards completion. A specific method detailed in patent literature suggests a hydrogen to raw material molar ratio of approximately 5:1 to 15:1 for the conversion of acetophenone into ethylbenzene with high selectivity. google.com Another source specifies a volume ratio of hydrogen to the liquid raw material mixture of 60 to 300. google.com
Following the successful hydrogenation of acetophenone to ethylbenzene, further processing is required to achieve the dimerization that forms the final product, Acetophenone, 4',4'''-ethylenedi-. This subsequent step is crucial for creating the ethylene linkage between the two phenyl rings.
Catalytic Hydrogenation of Acetophenone to Ethylbenzene Intermediates
Multi-Step Synthesis from Phenol (B47542) Derivatives
An alternative and more complex synthetic route to Acetophenone, 4',4'''-ethylenedi- begins with phenol derivatives. This multi-step process involves the initial formation of an intermediate compound from the phenol starting material. This intermediate then undergoes a subsequent acylation reaction to yield the final diketone product. This method offers a different strategic approach to constructing the target molecule, starting from more basic phenolic structures.
Intermediate Formation
The foundational step in synthesizing Acetophenone, 4',4'''-ethylenedi- is the creation of the 1,2-diphenylethane skeleton. This intermediate is the backbone upon which the acetyl groups are later attached. Several synthetic routes exist for its formation.
One classic method is a Wurtz-type coupling reaction, where benzyl (B1604629) chloride is treated with sodium metal, often in an inert solvent like toluene (B28343). chemicalbook.comprepchem.com The reaction is heated under reflux until completion, followed by extraction and purification to yield 1,2-diphenylethane. prepchem.com Copper metal can also be used for this coupling. chemicalbook.com
Another significant pathway involves the hydrogenation of precursors. Unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes, which are key intermediates, can be synthesized from a corresponding tolane (diphenylacetylene) precursor through selective hydrogenation. rsc.org This method provides a versatile route to various substituted diphenylethane derivatives. A similar approach uses a palladium-catalyzed Heck C-C coupling reaction followed by hydrogenation to produce 1,2-diphenylethane. researchgate.net
Furthermore, intermediates can be prepared through oxidative coupling. For instance, p-nitrotoluene can be oxidized to form 1,2-bis(4-nitrophenyl)ethane (B1197225), which would then be reduced to the corresponding diamine before further transformation.
Below is a table summarizing various methods for the synthesis of the 1,2-diphenylethane intermediate.
| Starting Material(s) | Reagent(s) | Key Transformation | Reference(s) |
| Benzyl chloride | Sodium metal | Wurtz coupling | chemicalbook.com, prepchem.com |
| Tolane precursor | H₂, PtO₂ catalyst | Hydrogenation | rsc.org |
| Iodobenzene, Styrene | Pd catalyst, H₂ | Heck coupling, Hydrogenation | researchgate.net |
| Benzyl alcohol | NaBH₄, I₂ | Reductive coupling | chemicalbook.com |
| Benzoin | H₂, Nickel catalyst | Hydrogenation | chemicalbook.com |
Acetylation Steps
Once the 1,2-diphenylethane intermediate is obtained, the two acetyl groups are introduced onto the phenyl rings at the para-positions. The primary method for this transformation is the Friedel-Crafts acylation. nih.govrsc.orgwikipedia.org This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry for forming C-C bonds. nih.gov
The reaction typically involves treating 1,2-diphenylethane with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.org Anhydrous aluminum chloride (AlCl₃) is the most traditional and widely used catalyst for this purpose. wikipedia.org
The mechanism proceeds through the generation of a highly electrophilic acylium ion (CH₃CO⁺) from the reaction between the acylating agent and the Lewis acid. youtube.com This acylium ion is then attacked by the electron-rich π system of the benzene (B151609) rings of the 1,2-diphenylethane intermediate. A subsequent deprotonation of the resulting arenium ion complex restores aromaticity and regenerates the catalyst, yielding the final product, 1,1'-(1,2-ethanediyldi-4,1-phenylene)bis-ethanone. wikipedia.org
A significant drawback of the traditional method is that the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst. wikipedia.orgorganic-chemistry.org This complexation deactivates the catalyst, necessitating the use of stoichiometric or even excess amounts of AlCl₃. The desired ketone is liberated from the complex during an aqueous workup step. wikipedia.org
| Reactant | Acylating Agent | Catalyst | Key Features | Reference(s) |
| 1,2-Diphenylethane | Acetyl chloride / Acetic anhydride | AlCl₃ (Lewis Acid) | Forms acylium ion electrophile. Stoichiometric catalyst required. | nih.gov, wikipedia.org, organic-chemistry.org |
| Aromatic ethers | Carboxylic acids | Methanesulfonic acid / Graphite | Regioselective acylation. | organic-chemistry.org |
| Ethylbenzene | Acetic anhydride | AlCl₃ | Example of mono-acylation of an alkylbenzene. | chemicalbook.com |
Green Chemistry and Sustainable Synthesis Innovations
In response to growing environmental concerns, significant research has focused on developing greener and more sustainable methods for reactions like the Friedel-Crafts acylation, which traditionally involves hazardous reagents and generates substantial waste. researchgate.netmeripustak.com
Eco-friendly Catalytic Systems
A major focus of green innovation has been the replacement of conventional homogeneous Lewis acids like AlCl₃ and mineral acids like HF, which are corrosive, difficult to handle, and generate large amounts of toxic aqueous waste. wseas.comijcps.org The development of heterogeneous solid acid catalysts is a key alternative. These catalysts offer advantages such as easy separation from the reaction mixture, potential for regeneration and recycling, and reduced corrosion and waste. ijcps.orgresearchgate.net
Examples of eco-friendly catalytic systems include:
Zeolites: These microporous aluminosilicate (B74896) minerals are effective solid acid catalysts for acylation, offering shape selectivity and high thermal stability. wseas.comresearchgate.net
Metal Oxides: Simple metal oxides like zinc oxide (ZnO) have been successfully used as low-cost, recyclable, and environmentally benign catalysts for the acylation of aromatic compounds. researchgate.net
Other Solid Acids: Materials such as clays, polymetal oxides, sulfated zirconia, and heteropoly acids are also employed as efficient and reusable catalysts for Friedel-Crafts acylations. meripustak.comresearchgate.net
Metal Triflates: Rare-earth metal triflates are highly active catalysts that can be used in catalytic amounts and are often recoverable and reusable. researchgate.net
Metal- and Halogen-Free Reagents: Methanesulfonic anhydride has been shown to promote Friedel-Crafts acylation effectively, providing a methodology that avoids metal and halogen waste streams entirely. acs.org
| Catalyst Type | Examples | Advantages | Reference(s) |
| Solid Acid Catalysts | Zeolites, Clays, Sulfated Zirconia | Reusable, reduced waste, non-corrosive | wseas.com, meripustak.com, researchgate.net |
| Metal Oxides | Zinc Oxide (ZnO) | Low-cost, eco-friendly, recyclable | researchgate.net |
| Metal Triflates | Europium triflate (Eu(OTf)₃) | High activity, recyclable | researchgate.net |
| Metal-Free Promoters | Methanesulfonic anhydride | Avoids metal and halogen waste | acs.org |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is another cornerstone of green chemistry, as it reduces hazardous waste, cost, and operational dangers. jacsdirectory.com Solvent-free synthesis often involves techniques like grinding solid reactants together, sometimes with a solid catalyst, or using microwave irradiation to accelerate the reaction. researchgate.netrsc.org
For the synthesis of related aromatic ketones like chalcones, solvent-free aldol (B89426) condensation has been achieved by simply grinding an acetophenone derivative with a benzaldehyde (B42025) and a solid base (e.g., NaOH) or an organocatalyst (e.g., p-TSA) in a mortar and pestle. researchgate.netrsc.orgresearchgate.net These reactions are often rapid, efficient, and produce high yields with simple work-up procedures. researchgate.net
Microwave-assisted synthesis is another powerful technique for conducting reactions without a solvent or with minimal solvent. Zinc-mediated Friedel-Crafts acylation has been successfully performed under solvent-free conditions using microwave irradiation, demonstrating a green alternative to conventional heating methods. organic-chemistry.org
Biocatalytic Approaches and Biotransformation
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity under mild, environmentally friendly conditions. mdpi.com Research in this area has explored the use of biocatalysts for the synthesis and modification of acetophenone and its derivatives.
Several microbial strains have been shown to be effective in the biotransformation of acetophenone.
Fungi and Yeasts: Strains of Yarrowia lipolytica can reduce acetophenone and its halogenated derivatives to the corresponding chiral alcohols with high enantiomeric excess. nih.gov Similarly, fungi like Botrytis cinerea and the yeast Saccharomyces cerevisiae are used for the bioreduction of acetophenone to 1-phenylethanol. jst.go.jpnih.gov
Isolated Enzymes: Lipases have been employed as versatile biocatalysts in organic synthesis beyond their natural hydrolytic functions. mdpi.com For example, porcine pancreatic lipase (B570770) (PPL) can catalyze the cyclization of β-ketothioamides with β-nitrostyrenes to produce dihydrothiophenes. mdpi.com Transaminases can be used for the enzymatic production of acetophenone from methylbenzylamine, although this process can be limited by product inhibition. ucl.ac.uk
These biocatalytic methods represent a promising frontier for the sustainable production of complex chiral molecules derived from acetophenone scaffolds. researchgate.net
Waste Valorization in Acetophenone Production
Waste valorization aims to convert byproducts and waste streams into valuable chemicals, contributing to a circular economy. In the context of acetophenone production, this can be viewed from two perspectives: its synthesis from the byproducts of other industries and the conversion of waste materials into acetophenone.
A significant portion of commercially produced acetophenone (over 90%) is obtained as a byproduct of the Hock process, which is primarily used for the industrial synthesis of phenol from cumene. nih.gov In this context, acetophenone is a valorized byproduct of a large-scale chemical process.
More recently, innovative methods have been developed to produce acetophenone from plastic waste. Photocatalytic degradation of polystyrene (PS) waste using iron(III) bromide as a photocatalyst has been shown to yield acetophenone as the primary product with a 43% yield. mdpi.com This approach directly converts a problematic plastic waste stream into a valuable chemical intermediate, representing a significant advancement in waste valorization. mdpi.com Additionally, research has focused on the removal of acetophenone itself from industrial wastewater using photocatalysts like bismuth ferrite (B1171679) nanostructures, turning a pollutant into a target for degradation. nih.gov
Stereoselective Synthesis and Chiral Induction for Related Acetophenone Derivatives
The synthesis of chiral molecules with a high degree of stereoselectivity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science fields. For acetophenone derivatives, the carbonyl group provides a key handle for introducing chirality, primarily through asymmetric reduction to form chiral secondary alcohols or through α-functionalization to create stereogenic centers adjacent to the carbonyl. These transformations often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
A prevalent method for the stereoselective synthesis of chiral alcohols from acetophenone derivatives is asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH). organic-chemistry.org These methods are valued for their operational simplicity and the availability of a wide range of chiral ligands. For instance, ruthenium (II) complexes with chiral diphosphine and diamine ligands, such as those pioneered by Noyori, have proven highly effective for the asymmetric hydrogenation of aromatic ketones. acs.org These reactions can achieve high enantioselectivities (often >99% ee) and quantitative yields under relatively mild conditions of temperature and hydrogen pressure. acs.org The mechanism is understood to involve a metal-ligand bifunctional pathway where the catalyst facilitates the heterolytic cleavage of dihydrogen. acs.org
Asymmetric transfer hydrogenation offers an alternative that avoids the use of high-pressure hydrogen gas, instead using hydrogen donors like isopropanol (B130326) or formic acid. organic-chemistry.org Ruthenium and rhodium complexes are also commonly used in ATH. For example, the reduction of acetophenone using a [RuCl2(p-cymene)2]/chiral amino alcohol catalyst system in water can lead to high conversions and good to excellent enantioselectivity. organic-chemistry.org
Biocatalysis presents another powerful approach for the enantioselective reduction of acetophenone derivatives. nih.govtandfonline.comnih.gov Enzymes, such as ketoreductases found in various microorganisms like Rhodotorula glutinis or in plant tissues, can reduce prochiral ketones to chiral alcohols with exceptional enantiomeric excess (ee). nih.govtandfonline.com These biocatalytic reductions are often performed under mild, environmentally benign conditions (e.g., in water at ambient temperature) and can produce chiral alcohols with >99% ee. nih.gov The stereochemical outcome (i.e., whether the (R)- or (S)-alcohol is formed) is dictated by the specific enzyme used. tandfonline.comnih.gov
The stereoselective formation of C-C bonds at the α-position of acetophenone derivatives is another critical strategy for creating chiral molecules. This can be achieved through methods like enantioselective enolate alkylation or aldol reactions, often requiring the use of chiral auxiliaries or chiral phase-transfer catalysts. More recently, transition metal-catalyzed enantioselective α-arylation and α-alkylation reactions have been developed, providing direct access to α-chiral ketones. chemrxiv.org For instance, a cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols allows for the synthesis of enantioenriched α-aryl ketones. chemrxiv.org
Furthermore, the synthesis of α-quaternary ketones, which contain a stereocenter bearing four carbon substituents, represents a significant synthetic challenge. Catalytic enantioselective methods using acyl substitution with in situ generated chiral allylic nucleophiles have been developed to address this. nih.govunc.edu These reactions can produce a variety of α-quaternary ketones with high enantiomeric ratios. nih.govunc.edu
The following table provides a summary of selected stereoselective methods applied to acetophenone and its derivatives, highlighting the diversity of approaches and the high levels of stereocontrol that can be achieved.
| Reaction Type | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Asymmetric Reduction | Acetophenone | Immobilized Rhodotorula glutinis cells | (S)-1-Phenylethanol | >99% | 77% | nih.gov |
| Asymmetric Reduction | Acetophenone Derivatives | Lens culinaris (lentil) whole cells | (R) and (S)-alcohols | 68-99% | - | tandfonline.com |
| Asymmetric Transfer Hydrogenation | Acetophenone | [RuCl2(p-cymene)2]/(-)-ephedrine hydrochloride | (S)-1-Phenylethanol | 75% | 99.3% (conversion) | organic-chemistry.org |
| Asymmetric Hydrogenation | Acetophenone | trans-[RuH2{(S)-binap}{(S,S)-dpen}] | (R)-1-Phenylethanol | 80% to >99% | Quantitative | acs.org |
| Asymmetric Reduction | Acetophenone | Plant tissues (e.g., apple, carrot) | (R)- or (S)-1-Phenylethanol | up to 98% | up to 80% | nih.gov |
| Semipinacol Rearrangement | α,α-Diarylallylic alcohols | Chiral cobalt-salen complex | Enantioenriched α-aryl ketones | up to 98:2 er | - | chemrxiv.org |
| Enantioselective Allylation | Acyl electrophiles | Copper/chiral phosphine | α-Quaternary ketones | 90:10 to >99:1 er | 25-94% | nih.govunc.edu |
This table presents a selection of research findings and is not exhaustive. The enantiomeric excess (ee) and yield can vary depending on the specific substrate and reaction conditions. "er" refers to the enantiomeric ratio.
Reaction Mechanisms and Kinetic Studies
Elucidation of Reaction Pathways and Transition States
The primary synthetic route to Acetophenone (B1666503), 4',4'''-ethylenedi- is the Friedel-Crafts acylation of 1,2-diphenylethane (B90400). This electrophilic aromatic substitution reaction typically proceeds via the formation of an acylium ion intermediate. The reaction pathway involves the following key steps:
Formation of the Acylium Ion: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acylating agent (e.g., acetyl chloride or acetic anhydride) is activated to form a highly electrophilic acylium ion (CH₃CO⁺).
Electrophilic Attack: The electron-rich aromatic ring of 1,2-diphenylethane attacks the acylium ion. Due to the ortho-para directing nature of the ethyl group, the acylation occurs predominantly at the para-position, leading to the desired 4,4'-disubstituted product. The formation of a sigma complex, or arenium ion, as a transition state is a critical step. This intermediate is stabilized by resonance, delocalizing the positive charge over the aromatic ring.
Deprotonation: A weak base, often the Lewis acid-halide complex, removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and yielding the final product.
Computational studies, such as Density Functional Theory (DFT) calculations on similar aromatic ketones, help in elucidating the energy profiles of these reactions and the structures of the transition states. For instance, DFT calculations on the acylation of aromatic compounds have been used to determine the activation energies for the formation of the sigma complex and to understand the regioselectivity of the reaction. acs.org
Kinetic Modeling of Formation Reactions
Kinetic modeling for the formation of Acetophenone, 4',4'''-ethylenedi- would involve developing a mathematical model that describes the rate of reaction as a function of the concentrations of reactants, catalyst, and temperature. While specific kinetic data for the synthesis of this particular compound is scarce, models for similar Friedel-Crafts acylations have been established.
A kinetic study on the alkaline hydrolysis of 4′,4″-diacetylated phenolphthalein, a structurally related compound, demonstrated the feasibility of determining thermodynamic energy factors like activation energy and Gibbs free energy of activation. researchgate.net For the Friedel-Crafts acylation of 1,2-diphenylethane, a plausible rate law, based on analogous reactions, could be proposed as:
Rate = k [1,2-diphenylethane] [acylating agent] [catalyst]ⁿ
Where 'k' is the rate constant and 'n' is the order of the reaction with respect to the catalyst. Experimental data would be required to determine the precise values of these parameters. A study on the heterogeneous condensation of acetophenone with glycerol (B35011) found the reaction rate to be proportional to the square root of the catalyst concentration, highlighting the complexity that can arise in these kinetic models. nih.gov
Table 1: Hypothetical Kinetic Parameters for the Formation of Acetophenone, 4',4'''-ethylenedi- based on Analogous Reactions
| Parameter | Hypothetical Value Range | Influencing Factors |
| Rate Constant (k) | 10⁻⁴ - 10⁻² L²/mol²·s | Temperature, Solvent, Catalyst Type |
| Activation Energy (Ea) | 50 - 80 kJ/mol | Catalyst Activity, Nature of Acylating Agent |
| Reaction Order (Catalyst) | 1 - 2 | Catalyst Aggregation, Reaction Mechanism |
This table presents hypothetical data based on kinetic studies of similar Friedel-Crafts acylation reactions and is intended for illustrative purposes.
Catalytic Mechanisms in Acetophenone Derivative Synthesis
Catalysis is central to the efficient synthesis of Acetophenone, 4',4'''-ethylenedi- and its derivatives. Both homogeneous and heterogeneous catalytic systems have been explored for related transformations.
Metal-ligand cooperation (MLC) has emerged as a powerful concept in catalysis, where both the metal center and the ligand are actively involved in the reaction mechanism. nih.gov In the context of synthesizing derivatives of Acetophenone, 4',4'''-ethylenedi-, MLC can play a significant role in reactions such as alkylations and hydrogenations.
For example, iron(II) catalysts with redox-active tridentate arylazo ligands have been shown to be effective for the C3-alkylation of indoles with alcohols. thieme-connect.com The proposed mechanism involves the ligand acting as an electron and hydrogen reservoir, facilitating the borrowing-hydrogen pathway. Similar principles could be applied to the functionalization of the acetyl groups in Acetophenone, 4',4'''-ethylenedi-.
Table 2: Examples of Metal-Ligand Cooperative Catalysis in Reactions of Acetophenone Derivatives
| Reaction Type | Catalyst System | Role of Ligand | Reference |
| C3-Alkylation of Indoles | Fe(II) with arylazo ligand | Electron and hydrogen reservoir | thieme-connect.com |
| Hydrogenation of Ketones | Ruthenium with pincer ligands | Aromatization/dearomatization for H₂ activation | nih.gov |
Solid-supported catalysts offer advantages in terms of ease of separation and reusability, making them attractive for industrial applications. In the context of the Friedel-Crafts acylation to produce Acetophenone, 4',4'''-ethylenedi-, various solid acid catalysts have been investigated for similar reactions. researchgate.netnih.gov
These catalysts include:
Zeolites: Materials like HZSM-5 have been shown to be effective for the vapor-phase acylation of aromatic hydrocarbons. acs.org
Metal Oxides: Zinc oxide (ZnO) has been used as a catalyst for Friedel-Crafts acylation under solvent-free conditions. researchgate.net
Supported Lewis Acids: Thallium oxide (Tl₂O₃) supported on zirconia has demonstrated high activity for the acylation of aromatic compounds. researchgate.net
The mechanism on solid-supported catalysts involves the generation of active sites on the catalyst surface that can activate the acylating agent. The porosity and surface area of the support material can also influence the selectivity of the reaction.
Mechanistic Aspects of Functional Group Interconversions
The two acetyl groups of Acetophenone, 4',4'''-ethylenedi- are amenable to a wide range of functional group interconversions. Understanding the mechanisms of these transformations is key to designing synthetic routes to more complex molecules.
Reduction to Alcohols: The reduction of the ketone functionalities to the corresponding secondary alcohols can be achieved using various reducing agents. The mechanism of reduction with complex metal hydrides like sodium borohydride (B1222165) involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.
Reductive Amination: The ketones can be converted to amines via reductive amination. This typically involves the formation of an imine or enamine intermediate, which is then reduced.
Halogenation: The α-carbons of the acetyl groups can be halogenated under either acidic or basic conditions. The mechanism involves the formation of an enol or enolate intermediate, which then attacks the halogen.
Oxidation (Baeyer-Villiger): The ketone groups can be converted to esters through the Baeyer-Villiger oxidation, which involves the migration of a phenyl group. vanderbilt.edu
The interaction of ω-halogenoacetophenones with bases has been studied, providing insight into the mechanisms of substitution and elimination reactions at the position adjacent to the carbonyl group. rsc.org
Radical-Chain Mechanisms in Oxidation Reactions
The ethyl bridge in Acetophenone, 4',4'''-ethylenedi- is susceptible to oxidation, particularly at the benzylic positions. The oxidation of alkyl side chains on aromatic rings often proceeds through a radical-chain mechanism. wordpress.com This is because the benzylic C-H bonds are weaker and the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org
A typical radical-chain mechanism for the oxidation of an ethylbenzene (B125841) derivative involves three main stages: butlerov.com
Initiation: Formation of a radical species, often through the decomposition of an initiator or by heat/light.
Propagation: The initiator radical abstracts a benzylic hydrogen to form a benzylic radical. This radical then reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen from another molecule of the substrate, propagating the chain.
Termination: Combination of two radical species to form a non-radical product.
Studies on the oxidation of ethylbenzene have shown that the reaction can be influenced by various factors, including the presence of catalysts and inhibitors. butlerov.comresearchgate.net Nitrogen-doped carbon nanotubes, for example, have been investigated as catalysts for the aerobic oxidation of ethylbenzene. researchgate.net
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the hydrogen and carbon frameworks of Acetophenone (B1666503), 4',4'''-ethylenedi-.
Proton NMR (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of Acetophenone, 4',4'''-ethylenedi- provides critical information about the electronic environment of the hydrogen atoms. In a typical spectrum, distinct signals corresponding to the aromatic protons and the aliphatic protons of the ethyl bridge and methyl groups are observed.
The aromatic protons on the phenyl rings typically appear as multiplets in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring currents and the electron-withdrawing acetyl groups. The protons of the ethylene (B1197577) bridge, being in a more shielded environment, resonate further upfield. The most upfield signal is attributed to the protons of the two methyl groups of the acetyl functions.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | ~7.2-7.9 | Multiplet |
| Ethylene (-CH₂-CH₂-) | ~3.0 | Singlet |
| Methyl (-COCH₃) | ~2.5 | Singlet |
| Predicted ¹H NMR data for Acetophenone, 4',4'''-ethylenedi- |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Complementing the proton data, the ¹³C NMR spectrum confirms the carbon framework of the molecule. Due to the symmetry of Acetophenone, 4',4'''-ethylenedi-, the number of unique carbon signals is less than the total number of carbon atoms.
The carbonyl carbon of the acetyl group is the most deshielded, appearing at the lowest field (~197-198 ppm). The aromatic carbons show a range of chemical shifts depending on their position relative to the acetyl and ethylene substituents. The ethylene bridge carbons and the methyl carbons appear at the highest field, reflecting their more shielded nature. scribd.com
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~197.7 |
| Aromatic (C-acetyl) | ~136.0 |
| Aromatic (C-ethylene) | ~143.0 |
| Aromatic (CH) | ~128.5, ~128.8 |
| Ethylene (-CH₂-CH₂-) | ~37.5 |
| Methyl (-COCH₃) | ~26.5 |
| Predicted ¹³C NMR data for Acetophenone, 4',4'''-ethylenedi- |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
For Acetophenone, 4',4'''-ethylenedi-, the molecular ion peak is expected at an m/z corresponding to its molecular weight (266.34 g/mol ). nih.gov Common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl groups and within the ethylene bridge. A prominent fragment often observed is the acylium ion [CH₃CO-C₆H₄-CH₂-CH₂]⁺, resulting from the loss of a phenylacetyl radical. Another significant fragmentation is the cleavage of the C-C bond of the ethylene bridge, leading to the formation of the 4-acetylbenzyl cation.
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
| [M]⁺ | 266 | Molecular Ion |
| [M-CH₃]⁺ | 251 | Loss of a methyl radical |
| [M-COCH₃]⁺ | 223 | Loss of an acetyl radical |
| [C₉H₉O]⁺ | 133 | 4-vinylphenyl methyl ketone ion |
| [C₈H₇O]⁺ | 119 | Benzoyl cation |
| Predicted EI-MS fragmentation data for Acetophenone, 4',4'''-ethylenedi- |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
The IR spectrum of Acetophenone, 4',4'''-ethylenedi- is characterized by several key absorption bands. A strong, sharp absorption band in the region of 1670-1690 cm⁻¹ is indicative of the C=O stretching vibration of the aryl ketone. The presence of the aromatic rings is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The aliphatic C-H stretching of the ethylene bridge and methyl groups are observed in the 2850-3000 cm⁻¹ region.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Ketone C=O Stretch | 1685-1665 | Strong |
| Aromatic C=C Stretch | 1600-1400 | Medium-Weak |
| Characteristic IR absorption bands for Acetophenone, 4',4'''-ethylenedi- |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of Acetophenone, 4',4'''-ethylenedi- in a suitable solvent like ethanol (B145695) or hexane (B92381) typically displays absorption bands characteristic of aromatic ketones. quora.com A strong absorption band (π → π* transition) is expected in the range of 250-280 nm, arising from the electronic transitions within the substituted benzene (B151609) rings. A weaker absorption band (n → π* transition) associated with the carbonyl group may be observed at longer wavelengths, around 300-320 nm. researchgate.net
| Electronic Transition | λ_max (nm) | Molar Absorptivity (ε) |
| π → π | ~260 | High |
| n → π | ~310 | Low |
| Typical UV-Vis absorption data for Acetophenone, 4',4'''-ethylenedi- |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample of the compound. The atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. By analyzing the angles and intensities of these diffracted beams, scientists can produce a three-dimensional picture of the electron density within the crystal. From this, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other structural details.
A hypothetical table of crystallographic data for "Acetophenone, 4',4'''-ethylenedi-" that could be obtained from an X-ray diffraction study is presented below.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 25.678 |
| α (°) | 90 |
| β (°) | 95.12 |
| γ (°) | 90 |
| Volume (ų) | 1402.5 |
| Z (molecules/unit cell) | 4 |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is a fundamental analytical technique used to separate, identify, and purify the components of a mixture. For "Acetophenone, 4',4'''-ethylenedi-," various chromatographic methods are indispensable for ensuring the purity of the synthesized compound and for isolating it from reaction byproducts.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.
For "Acetophenone, 4',4'''-ethylenedi-," GC can be used to assess its purity by detecting the presence of any volatile impurities or unreacted starting materials. A typical GC analysis would involve dissolving the sample in a suitable solvent and injecting it into a GC system equipped with a capillary column (e.g., a DB-5 column) and a flame ionization detector (FID). The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis of purity. researchgate.net GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, providing definitive structural information about the separated components. nih.gov
| GC Parameter | Typical Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. libretexts.org It is widely used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. stevens.edu In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, is coated onto a flat carrier sheet, typically glass, plastic, or aluminum foil. libretexts.org
To analyze "Acetophenone, 4',4'''-ethylenedi-" by TLC, a small spot of a solution of the compound is applied to a TLC plate. The plate is then placed in a sealed container (a developing chamber) with a shallow layer of a suitable solvent or solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample will travel up the plate at different rates depending on their polarity and their affinity for the adsorbent. The separation is visualized, often with the aid of a UV lamp if the compounds are UV-active, and the retention factor (Rf) for each spot is calculated. The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front and is a characteristic of the compound in a given solvent system. stevens.edu For purification purposes, TLC can help in selecting the appropriate solvent system for column chromatography. rsc.org
| TLC Parameter | Typical Condition |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
Column chromatography is a preparative technique used to purify individual chemical compounds from a mixture. orgsyn.org It is a versatile and widely used method in organic synthesis for the isolation of products on a larger scale than is possible with TLC. orgsyn.org In column chromatography, the stationary phase, typically silica gel or alumina, is packed into a vertical glass column.
For the purification of "Acetophenone, 4',4'''-ethylenedi-," the crude product is first dissolved in a minimal amount of a suitable solvent and then loaded onto the top of the column. orgsyn.org A solvent or a mixture of solvents (the eluent) is then passed through the column. orgsyn.org The components of the mixture move down the column at different rates based on their differential adsorption to the stationary phase and solubility in the eluent. By collecting fractions of the eluent as it exits the column, the desired compound can be isolated in a purified form. The selection of the eluent system is often optimized using TLC beforehand to achieve the best separation. rsc.org
| Column Chromatography Parameter | Typical Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent | Gradient of Hexane and Ethyl Acetate |
| Loading Method | Dry loading or wet loading |
| Fraction Collection | Monitored by TLC |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and related properties of molecules.
Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry and physics. scielo.org.bo It allows for the detailed investigation of a molecule's electronic properties, such as the distribution of electron density and the energies of molecular orbitals. For acetophenone (B1666503) and its derivatives, DFT calculations can elucidate their stability, reactivity, and potential interaction mechanisms. scielo.org.boopen.ac.ukrsc.org
Studies on related acetophenone derivatives have utilized DFT to calculate various descriptors. vietnamjournal.ru For instance, in the analysis of substituted acetophenones, DFT methods have been validated for reliably estimating their enthalpies of formation in the gaseous state. d-nb.info The theory is also used to determine global and local chemical descriptors, which indicate the nucleophilic or electrophilic nature of different parts of a molecule. chemrevlett.com For example, analysis of 2-hydroxy acetophenone showed it acts as a nucleophile. chemrevlett.com Such calculations are crucial for understanding reaction mechanisms, as demonstrated in studies of the Cu(I)-catalyzed addition of 1,4-pentadiene (B1346968) to acetophenone. rsc.org
The electronic properties derived from DFT, like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental. These "frontier orbitals" are key to predicting a molecule's reactivity and electronic transitions. A smaller HOMO-LUMO energy gap generally implies higher reactivity. A comprehensive DFT analysis of Acetophenone, 4',4'''-ethylenedi- would provide these values, along with a map of the molecular electrostatic potential (MEP), which highlights regions susceptible to electrophilic or nucleophilic attack. orientjchem.org
Table 1: Representative DFT-Calculated Properties for Aromatic Ketones
| Property | Description | Typical Application |
| Total Energy | The total energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformations or isomers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| MEP | Molecular Electrostatic Potential. | Visualizes charge distribution and predicts sites for intermolecular interactions. |
This table represents typical properties calculated via DFT for aromatic ketones; specific values for Acetophenone, 4',4'''-ethylenedi- would require a dedicated computational study.
DFT calculations are also highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm a molecule's structure. scielo.org.bochemrevlett.com For example, theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) spectra. orientjchem.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and have shown good correlation with experimental data for acetophenone derivatives. scielo.org.bo The simulation of UV-Visible spectra is another application, helping to understand the electronic transitions responsible for a molecule's absorption of light. chemrevlett.com For Acetophenone, 4',4'''-ethylenedi-, DFT could predict its characteristic IR absorption bands, the chemical shifts for its unique protons and carbons, and its UV-Vis absorption maxima.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com This technique is particularly valuable for analyzing the conformational flexibility of a molecule like Acetophenone, 4',4'''-ethylenedi-. The ethylene (B1197577) linker between the two phenyl rings allows for considerable rotational freedom, leading to a variety of possible three-dimensional shapes (conformations).
MD simulations can explore the potential energy surface of the molecule to identify stable and transient conformations. biorxiv.org By simulating the molecule's dynamics, researchers can understand how it might change its shape in different environments, which is crucial for predicting how it will interact with biological targets like proteins. mdpi.com Key analyses from MD trajectories include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions of the molecule. dovepress.commdpi.comfrontiersin.org For a related compound, 1,2-bis(4-methylphenoxy)ethane, crystallographic data revealed that the two aromatic rings are nearly orthogonal to each other. nih.govresearchgate.net MD simulations could reveal whether similar or different conformational preferences exist for Acetophenone, 4',4'''-ethylenedi- in a solution or biological environment.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) is a concept that links the chemical structure of a molecule to its biological activity. collaborativedrug.com SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. nih.gov
For a molecule like Acetophenone, 4',4'''-ethylenedi-, SAR analysis would involve synthesizing and testing a series of related derivatives. By systematically modifying parts of the molecule—for example, by changing the substituents on the phenyl rings or altering the length of the ethylene linker—researchers can determine which structural features are critical for its biological effects. collaborativedrug.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between chemical properties (descriptors) and activity. vietnamjournal.runih.gov Descriptors can include physicochemical properties like lipophilicity (LogP), and electronic properties derived from DFT calculations. vietnamjournal.ru The goal is to build a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net For benzylideneacetophenone derivatives, SAR analysis has shown that the presence of electron-donating groups can enhance certain biological activities. nih.gov A similar approach for Acetophenone, 4',4'''-ethylenedi- could guide the design of more potent analogs.
Machine Learning Approaches for Property Prediction and Drug Discovery
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and accelerating drug discovery. bohrium.comarxiv.orgroyce.ac.uk These algorithms can learn from large datasets of chemical information to identify complex patterns that are not immediately obvious to human researchers. nurixtx.com
For Acetophenone, 4',4'''-ethylenedi-, ML models could be trained to predict a wide range of properties, from basic physicochemical characteristics to complex biological activities or toxicities. arxiv.orgnurixtx.com This requires a dataset of related compounds with known properties. The model learns the relationship between the molecular structure (represented numerically) and the property of interest. thecvf.comrsc.org
Support Vector Machines (SVM) are a type of supervised machine learning algorithm that has been successfully applied in numerous drug discovery applications. nih.govresearchgate.net SVMs can be used for both classification (e.g., distinguishing between active and inactive compounds) and regression (e.g., predicting a specific activity value like IC50). nih.gov
The strength of SVMs lies in their ability to handle complex, non-linear relationships by using a "kernel trick" to map the data into a higher-dimensional space where a linear separation is possible. In the context of SAR, an SVM model could be trained on a set of compounds related to Acetophenone, 4',4'''-ethylenedi- to build a robust model for predicting the activity of new derivatives. nih.gov SVMs are considered among the best-performing methods for chemical property prediction and the computational identification of active compounds. bohrium.comnih.gov
Logistic Regression with Elastic Net Penalty
Logistic regression is a statistical method used to model the probability of a certain class or event existing, such as the likelihood of a chemical compound being active in a biological assay. When dealing with complex datasets that have a large number of variables, a technique called regularization is often employed to prevent overfitting and improve the model's predictive performance. The elastic net penalty is a type of regularization that combines two other penalties, known as the lasso (L1) and ridge (L2) penalties. nih.govjstatsoft.orgsu.domains This combination allows the model to select important variables while also handling situations where variables are correlated. nih.govsu.domains
In the context of proteomics, which is the large-scale study of proteins, logistic regression with an elastic net penalty can be used to build predictive models. This approach helps to reduce the risk of overfitting the model to the training data, which is a common issue when the number of features is much larger than the number of samples. nih.gov For instance, in studies involving acetophenone derivatives, this method can be applied to prioritize which compounds should be tested experimentally in drug discovery or sensory studies.
The elastic net method is particularly useful because it can perform variable selection (like the lasso) and handle correlated predictors (like ridge regression). nih.govsu.domains The "elastic net" is so-named because it is like a stretchable net that can group and select correlated variables together. su.domains The performance of these models can be assessed using various metrics, including the Brier score, calibration slope, and C-statistic, to ensure their accuracy and reliability. nih.gov
In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In-silico ADMET prediction is a computational approach used in the early stages of drug discovery to estimate the pharmacokinetic properties of a compound. sci-hub.senih.gov These predictions help to identify potential liabilities of a drug candidate before it undergoes expensive and time-consuming experimental testing. sci-hub.se A variety of open-access online tools and software are available to predict the ADMET profile of chemical compounds based on their structure. sci-hub.senih.gov
For derivatives of acetophenone, in silico ADMET studies can provide valuable insights into their potential as drug candidates. These predictions can assess properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. researchgate.netnih.govscielo.br For example, predictions might indicate whether a compound is likely to be well-absorbed orally and whether it has a favorable toxicity profile. researchgate.netscielo.br
The predictions are based on quantitative structure-activity relationship (QSAR) models, which have been developed from large datasets of chemical structures and their experimentally determined ADMET properties. sci-hub.se While these computational tools are valuable for screening and prioritizing compounds, their predictions should be interpreted with caution and ideally validated with experimental data. sci-hub.senih.gov
Table 1: In-silico ADMET Predictions for Acetophenone Derivatives
| Property | Predicted Value/Classification | Significance |
| Human Intestinal Absorption | High | Indicates good potential for oral absorption. nih.gov |
| Blood-Brain Barrier Penetration | Varies depending on the specific derivative. | Predicts the likelihood of the compound crossing into the central nervous system. nih.gov |
| CYP450 Inhibition | Varies | Predicts potential for drug-drug interactions. |
| Toxicity | Generally predicted to be low for many derivatives. | Provides an early indication of the compound's safety profile. researchgate.net |
| Drug-Likeness | Generally favorable based on rules like Lipinski's Rule of Five. | Suggests the compound has properties consistent with known drugs. researchgate.net |
Applications in Materials Science and Polymer Chemistry
Role as Monomers or Precursors in Polymer Synthesis
Acetophenone (B1666503), 4',4'''-ethylenedi- can function as a monomer or a precursor in various polymerization reactions, leading to the development of new polymeric materials. Its two reactive acetyl groups provide sites for chemical transformations and polymer chain growth.
One significant application lies in the synthesis of specialized polymers. For instance, derivatives of acetophenone, such as bromoacetophenone compounds, have been utilized as starting materials for the creation of artificial lignin (B12514952) polymers with a β-O-4 type structure. researchgate.net This process typically involves the bromination of the acetophenone derivative, followed by polymerization. researchgate.net
Furthermore, the reactivity of the acetyl groups allows for their participation in condensation reactions. Copolymers have been synthesized through the condensation of acetophenone derivatives, such as 4-methyl acetophenone, with other monomers like phenyl hydrazine (B178648) and formaldehyde. derpharmachemica.com These reactions, often catalyzed by an acid, result in the formation of copolymer resins with potential applications as adhesives, coatings, and in other areas. derpharmachemica.com
The general scheme for such a polycondensation reaction can be represented as:
n (Monomer A) + n (Monomer B) → [-A-B-]n + n (Byproduct)
Where Monomer A could be an acetophenone derivative and Monomer B another suitable comonomer.
The resulting polymers can exhibit a range of properties depending on the specific monomers and reaction conditions used. Research has also explored the synthesis of degradable and chemically recyclable polymers using novel cyclic ketene (B1206846) hemiacetal ester (CKHE) monomers, demonstrating the ongoing innovation in creating sustainable polymeric materials. rsc.org
Development of Functionalized Materials
The inherent chemical functionalities of Acetophenone, 4',4'''-ethylenedi- make it a valuable component in the development of functionalized materials with specific properties and applications.
The presence of ketone groups allows for further chemical modifications, enabling the introduction of various functional groups onto the molecule. This functionalization is key to tailoring the material's properties for specific uses. For example, the synthesis of functionalized acetophenones has been achieved through methods like the nickel-catalyzed Heck arylation of n-butyl vinyl ether with aryl bromides. researchgate.net This approach provides an efficient route to producing acetophenone derivatives with diverse functionalities. researchgate.net
These functionalized materials can be incorporated into various systems. For instance, in the realm of conducting polymers, functionalized monomers based on structures like 3,4-propylenedioxythiophene (B118826) (ProDOT) have been synthesized using thiol-ene chemistry. nih.govresearchgate.net This allows for the creation of polymers with side chains that can be ionic, neutral, hydrophobic, or hydrophilic, thereby tuning the solubility, surface chemistry, and morphology of the resulting conductive films. nih.govresearchgate.net The ability to copolymerize these functionalized monomers with others, like ProDOT itself, allows for the creation of materials with controlled properties for applications such as biosensors and neural electrodes. nih.gov
Table 1: Examples of Functionalized Monomers and their Impact on Polymer Properties
| Functional Monomer | Co-monomer | Resulting Polymer Property | Potential Application |
| ProDOT-CO₂H | ProDOT | Modified surface chemistry and morphology | Biosensors, Functional Coatings |
| ProDOT-NH₂ | ProDOT | Altered electrochemical activity and film structure | Biomedical Devices, Sensors |
| ProDOT-glycerol | ProDOT | Enhanced hydrophilicity | Biocompatible Coatings |
This table illustrates how the incorporation of different functionalized monomers derived from the principles of functionalizing core structures can lead to a variety of polymer properties and potential uses.
Specialty Solvents and Additives
While Acetophenone, 4',4'''-ethylenedi- itself is a solid, the broader class of acetophenones finds use as specialty solvents and additives in polymer formulations. consolidated-chemical.comchemeo.com Acetophenone, for instance, is recognized for its efficacy as a solvent for a range of organic compounds and is utilized in various industrial and laboratory processes. consolidated-chemical.com
In the context of polymers, additives are crucial for enhancing material properties and ensuring longevity. researchgate.netresearchgate.net They can improve processability, protect against degradation, and impart specific functionalities. researchgate.net Antioxidants, for example, are vital for preventing the oxidative degradation of polymers like polypropylene (B1209903) and polyethylene, which would otherwise lead to discoloration and loss of mechanical properties. specialchem.com
Common types of polymer additives include:
Plasticizers: Improve flexibility. researchgate.net
Stabilizers (Heat and UV): Protect against thermal and light-induced degradation. researchgate.netresearchgate.net
Flame Retardants: Enhance fire resistance. researchgate.net
Colorants: Provide desired colors. researchgate.net
The selection of an appropriate additive depends on the specific polymer and the intended application. For instance, in polyolefins, a combination of phenolic antioxidants and phosphites is often used to ensure stability during both processing and long-term use. specialchem.com
Polymer Inclusion Membranes
Polymer Inclusion Membranes (PIMs) represent a significant application area where the principles of functionalized materials, often involving components with similar functionalities to acetophenone derivatives, are critical. PIMs are a type of liquid membrane where a carrier molecule is embedded within a polymer matrix, offering high selectivity and stability for separation processes. mdpi.comresearchgate.net
PIMs are typically composed of three main components:
Base Polymer: Provides mechanical strength (e.g., cellulose (B213188) triacetate (CTA), poly(vinyl chloride) (PVC)). researchgate.netnih.gov
Carrier (Extractant): A complexing agent that selectively binds to the target species (e.g., Aliquat 336). mdpi.comresearchgate.netresearchgate.net
Plasticizer/Modifier: Enhances flexibility and compatibility of the components (e.g., 2-nitrophenyl octyl ether (2-NPOE)). mdpi.comnih.gov
The efficiency of PIMs in separating various substances, including emerging contaminants, synthetic dyes, and metal ions, has been extensively studied. nih.govnih.gov For example, PIMs containing calixarene (B151959) derivatives as carriers have been effective in removing bisphenol A from wastewater. nih.gov The performance of these membranes is influenced by factors such as the concentration of membrane components, the pH of the feed solution, and the membrane thickness. nih.gov
Recent research has focused on making PIMs more environmentally friendly by using biodegradable polymers and green solvents in their production. mdpi.com The development of PIMs for specific applications, such as the removal of xylene and toluene (B28343) from the air using a polyetheretherketone/polyetherimide membrane modified with magnesium oxide nanoparticles, highlights the versatility of this technology.
Table 2: Components and Applications of Polymer Inclusion Membranes
| Base Polymer | Carrier | Plasticizer/Modifier | Target Analyte | Application |
| CTA | Calix nih.govresorcinarene derivative | 2-NPOE | Bisphenol A | Wastewater Treatment nih.gov |
| PVC | Aliquat 336 | 1-Tetradecanol | Thiocyanate | Wastewater Treatment researchgate.net |
| PVDF | Aliquat 336 | Organo-modified montmorillonites | Cr(VI) | Water Purification mdpi.com |
| PEEK/PEI | MgO Nanoparticles | - | Xylene, Toluene | Air Purification |
This table provides examples of different PIM compositions and their targeted applications, showcasing the adaptability of this membrane technology.
Based on the information available, there is no scientific literature indicating that Acetophenone, 4',4'''-ethylenedi- or its derivatives are utilized in advanced catalysis in the roles specified by the requested outline. Research on this compound and its analogs, such as acetophenone, primarily details their function as substrates or intermediates in various chemical reactions, rather than as catalysts.
For instance, acetophenone and its derivatives are commonly used as starting materials in hydrogenation and oxidation reactions. In hydrogenation processes, they are reduced to form corresponding alcohols. nih.govpku.edu.cnresearchgate.netbeilstein-journals.org Similarly, in oxidation reactions, they can be converted into other valuable chemicals like benzoic acid. sphinxsai.comwebassign.nettruman.edu The catalytic systems for these transformations typically involve transition metals or other organocatalysts, with the acetophenone derivative being the substance that is chemically transformed. d-nb.inforesearchgate.netresearchgate.netbohrium.com
Furthermore, while photoredox catalysis and organocatalysis are rapidly expanding fields, the available literature does not describe the use of Acetophenone, 4',4'''-ethylenedi- as a catalyst in these areas. organic-chemistry.orgprinceton.eduuni-regensburg.denih.gov Instead, research in these domains often involves the development of novel catalysts for the transformation of substrates like acetophenone. chiba-u.jpresearchgate.netnih.gov
Therefore, an article focusing on the catalytic applications of Acetophenone, 4',4'''-ethylenedi- as outlined cannot be generated due to a lack of supporting scientific evidence. The compound's known role is that of a precursor or substrate in chemical synthesis.
Advanced Catalysis with Acetophenone, 4 ,4 Ethylenedi and Its Derivatives
Application in Specific Reaction Types
Carbon-Carbon Bond Formation (e.g., Aldol (B89426), Mannich Reactions)
The presence of two enolizable ketone functionalities makes Acetophenone (B1666503), 4',4'''-ethylenedi- an ideal substrate for base-catalyzed carbon-carbon bond-forming reactions, such as the Aldol and Mannich reactions, leading to the synthesis of large, symmetrical molecules.
Aldol Condensation:
The most prominent application of Acetophenone, 4',4'''-ethylenedi- in C-C bond formation is the Claisen-Schmidt condensation, a variant of the Aldol reaction. nih.gov In this reaction, the diketone reacts with two equivalents of an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025) or terephthalaldehyde, in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. nih.govrsc.orglibretexts.org This process creates two new carbon-carbon double bonds, yielding symmetrical bis-chalcone structures. researchgate.netnih.gov These bis-chalcones are α,β-unsaturated ketones that serve as crucial intermediates for synthesizing a variety of more complex compounds. nih.govwpmucdn.com The reaction is typically carried out in an alcoholic solvent like ethanol (B145695), and in some green chemistry approaches, it can be performed under solvent-free or microwave-assisted conditions to increase yields and reduce reaction times. rsc.orgnih.govsemanticscholar.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref. |
| Acetophenone, 4',4'''-ethylenedi- | Aromatic Aldehyde (2 eq.) | NaOH or KOH, Ethanol, Room Temp. | Bis-Chalcone | nih.govlibretexts.org |
| Acetophenone, 4',4'''-ethylenedi- | Terephthalaldehyde | NaOH, Ethanol/Water | Bis-Chalcone | nih.gov |
| Acetophenone | Substituted Benzaldehyde | KOH, Ethanol, 40°C, Ultrasound | Chalcone (B49325) | nih.gov |
Mannich Reaction:
Acetophenone, 4',4'''-ethylenedi- is also a suitable substrate for the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. wikipedia.orgorganic-chemistry.org In this context, both acetyl groups of Acetophenone, 4',4'''-ethylenedi- can react to form two new carbon-nitrogen bonds, resulting in the formation of a bis-Mannich base. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. wikipedia.org This reaction provides a direct route to symmetrical β-amino-ketone derivatives, which are of interest in medicinal chemistry. nih.gov While specific examples using Acetophenone, 4',4'''-ethylenedi- are not extensively documented, the synthesis of bis-Mannich bases from other bifunctional substrates is well-established, indicating the high potential for this application. researchgate.netresearchgate.net
| Ketone | Aldehyde | Amine | Product Type | Ref. |
| Acetophenone, 4',4'''-ethylenedi- | Formaldehyde (2 eq.) | Secondary Amine (e.g., Piperidine) (2 eq.) | Bis-Mannich Base | wikipedia.orgnih.gov |
| Phenolic Ketone | Formaldehyde | Secondary Amine | Mono-Mannich Base | nih.gov |
| Acetophenone | Aromatic Aldehyde | Aromatic Amine | β-Amino Ketone | organic-chemistry.org |
Synthesis of Heterocyclic Compounds
The bis-chalcones derived from Acetophenone, 4',4'''-ethylenedi- are valuable precursors for the synthesis of molecules containing two heterocyclic rings linked by the central ethylene (B1197577) bridge. researchgate.netnih.gov The α,β-unsaturated ketone system in each chalcone unit is highly reactive towards binucleophiles, enabling cyclization reactions to form various five- and six-membered heterocycles. rsc.org
Synthesis of Bis-Pyrimidines, Bis-Thiazines, and Bis-Oxazines:
The reaction of bis-chalcones with reagents like urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride leads to the formation of bis-pyrimidine derivatives. nih.govresearchgate.netmdpi.com For instance, refluxing a bis-chalcone with thiourea and potassium hydroxide in ethanol yields a bis-(dihydropyrimidine-2-thione). researchgate.net Similarly, using urea under basic conditions produces bis-(dihydropyrimidin-2-one) derivatives, also known as bis-oxazines under certain classifications. semanticscholar.orgdoaj.org Reacting the bis-chalcone with thiourea under different conditions can also yield bis-thiazines. researchgate.netuomustansiriyah.edu.iqresearchgate.net These reactions provide a modular approach to synthesizing complex, symmetrical heterocyclic architectures with potential biological activities. nih.govresearchgate.net
| Bis-Chalcone Precursor | Reagent | Product | Ref. |
| Derived from Acetophenone, 4',4'''-ethylenedi- | Guanidine Hydrochloride | Bis-Pyrimidine | nih.govmdpi.com |
| Derived from Acetophenone, 4',4'''-ethylenedi- | Thiourea | Bis-Thiazine or Bis-Pyrimidine-thione | nih.govresearchgate.netdoaj.org |
| Derived from Acetophenone, 4',4'''-ethylenedi- | Urea | Bis-Oxazine or Bis-Pyrimidine-one | semanticscholar.orgdoaj.orguomustansiriyah.edu.iq |
| Derived from Acetophenone, 4',4'''-ethylenedi- | Phenyl Hydrazine (B178648) | Bis-Pyrazoline | nih.gov |
Cross-Coupling Reactions
While Acetophenone, 4',4'''-ethylenedi- itself is not typically used as a catalyst, its derivatives are excellent potential substrates for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
To be utilized in cross-coupling, the core structure must first be functionalized, typically through halogenation of the aromatic rings. For instance, bromination of Acetophenone, 4',4'''-ethylenedi- would yield 1,2-bis(4-acetyl-3-bromophenyl)ethane or other isomers. This resulting di-halide can then act as a scaffold in reactions like the Suzuki-Miyaura coupling (with boronic acids) or the Heck reaction (with alkenes).
Such reactions would typically be catalyzed by palladium complexes, although more cost-effective and less toxic iron-based catalysts, such as those using the 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand, have shown high efficacy in similar transformations. This approach allows for the connection of the central 1,2-bis(4-acetylphenyl)ethane core to a wide array of other molecular fragments, enabling the synthesis of complex polymers and functional materials. For example, related structures like 1,2-bis(4-vinylphenyl)ethane (B3052919) are used as crosslinking agents in polymerization.
| Substrate (Derivative of Acetophenone, 4',4'''-ethylenedi-) | Coupling Partner | Typical Catalyst | Reaction Type | Expected Product |
| 1,2-Bis(4-acetyl-3-bromophenyl)ethane | Arylboronic Acid | Pd(PPh₃)₄ or (dppe)FeCl₂ | Suzuki Coupling | Biaryl-substituted ethane (B1197151) derivative |
| 1,2-Bis(4-acetyl-3-bromophenyl)ethane | Alkene (e.g., Styrene) | Pd(OAc)₂ | Heck Reaction | Alkene-substituted ethane derivative |
| 1,2-Bis(4-acetyl-3-iodophenyl)ethane | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Sonogashira Coupling | Alkyne-substituted ethane derivative |
Biological Activity and Mechanistic Pharmacology
Anticancer Activity
Derivatives of acetophenone (B1666503) have demonstrated notable potential as anticancer agents.
Mechanisms of Action: Cell Cycle Arrest and Apoptosis Induction
Research indicates that acetophenone derivatives can induce cell death in cancer cells primarily through the induction of apoptosis. researchgate.net This programmed cell death is a critical mechanism for eliminating cancerous cells. Studies on related compounds have shown that they can cause cell cycle arrest, a state where the cell stops dividing, which is a key feature of senescent cells. frontiersin.org This arrest prevents the proliferation of dysfunctional cells. frontiersin.org The tumor suppressor protein p53 plays a crucial role in this process, as its activation can lead to either cell cycle arrest or apoptosis. nih.gov Specifically, some acetophenone derivatives have been observed to cause cell cycle arrest in the subG0 phase, a hallmark of apoptosis. The induction of apoptosis can be triggered by various cellular stresses, and it is a tightly regulated process involving a cascade of molecular events. bdbiosciences.com
Mitochondrial Membrane Depolarization
A key event in the induction of apoptosis by acetophenone derivatives is the depolarization of the mitochondrial membrane. The stability of the inner mitochondrial membrane potential is crucial for normal mitochondrial function, and its depolarization is a sign of a pathological state. nih.gov This depolarization can initiate the intrinsic pathway of apoptosis. nih.gov Even a mild decrease in the mitochondrial membrane potential can prevent the generation of mitochondrial reactive oxygen species (mROS), which are often associated with cellular damage. medsciencegroup.us The process of mitochondrial depolarization involves complex changes in the movement of ions across the mitochondrial membranes. nih.gov
Inhibition of Matrix Metalloproteinase (MMP) Expression
Matrix metalloproteinases (MMPs) are enzymes that play a significant role in the breakdown of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. mdpi.comkuleuven.be Certain acetophenone derivatives have been shown to inhibit the expression of MMP-2 and MMP-9, two key members of the MMP family. The inhibition of these enzymes is a promising strategy for cancer treatment as it can potentially halt tumor progression and spread. The activity of MMPs is a marker of invasion and metastasis in cancer cells. kuleuven.be Broad-spectrum inhibition of MMPs has been shown to reduce inflammation and liver injury in preclinical models, although it can also have complex effects on tissue remodeling. plos.org
In Vitro and In Vivo Efficacy Studies
The anticancer effects of acetophenone derivatives have been evaluated in both laboratory (in vitro) and animal (in vivo) studies. In vitro studies have demonstrated the cytotoxic effects of these compounds on various human cancer cell lines. For instance, derivatives have shown activity against cervical (HeLa), gastric adenocarcinoma (AGS), and breast cancer (MCF-7) cell lines. Some synthetic derivatives have been found to be more potent than their natural counterparts in inhibiting the growth of cancer cells. nih.gov In vivo studies using animal models have also shown promising results, with some derivatives prolonging the survival time of mice with tumors. nih.gov
Antimicrobial Activity
In addition to their anticancer properties, acetophenone derivatives have also been investigated for their ability to inhibit the growth of various microorganisms.
Effects on Gram-Positive and Gram-Negative Bacteria
Studies have shown that acetophenone derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of certain chemical groups, such as phenolic groups, can enhance the ability of these compounds to disrupt microbial membranes. Some prenylated acetophenones have shown selective and potent inhibition of Gram-positive bacteria, including strains of Staphylococcus aureus. nih.gov The lipophilicity of the acetophenone molecule appears to play a role in its antimicrobial activity, with more lipophilic compounds showing enhanced ability to penetrate bacterial cell walls. nih.gov Research has identified specific acetophenone derivatives, such as 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro acetophenones, as being particularly active against a range of bacteria. nih.gov The mechanism of action for some derivatives against Gram-positive bacteria involves permeabilizing the bacterial membrane and disrupting cell division. researchgate.netresearchgate.net
Antifungal Properties
While direct studies on the antifungal properties of Acetophenone, 4',4'''-ethylenedi- are limited, research into its derivatives has shown promising results. A number of acetophenone derivatives have been synthesized and evaluated for their in vitro antifungal activities against a range of phytopathogenic fungi. nih.gov Some of these derivatives demonstrated more potent antifungal effects than the commercial fungicide hymexazol. nih.gov For instance, certain acetophenone derivatives containing a 1,3,4-thiadiazole-2-thioether moiety have exhibited significant inhibitory effects against various fungi. rsc.org The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell membrane's permeability, leading to altered morphology and eventual cell death. rsc.org
Studies on other acetophenone derivatives, such as those isolated from Croton species, have also shown antifungal activity against dermatophytes like Trichophyton rubrum and Microsporum canis. academicjournals.org For example, 2-hydroxy-4,6-dimethoxyacetophenone was found to be active against T. rubrum with Minimum Inhibitory Concentrations (MICs) ranging from 1.25 to 2.5 mg/mL. academicjournals.org Furthermore, Schiff bases derived from acetophenones have demonstrated antibacterial and antifungal efficacy against specific strains. niscpr.res.in
Disruption of Microbial Membranes
The ability of acetophenone derivatives to disrupt microbial membranes is a key aspect of their antimicrobial activity. The presence of phenolic groups in these compounds enhances their capacity to interfere with and inhibit the growth of various bacterial strains. The lipophilic nature of certain components within these molecules allows them to penetrate the bacterial membrane, leading to its disruption. mdpi.com This interaction can cause a loss of osmotic pressure and, in some cases, complete cell lysis. nih.gov The mechanism of membrane disruption can vary, with some compounds forming pores or channels in the membrane, while others may cause more extensive damage, leading to the release of cellular contents. nih.govfrontiersin.org Polyphenolic compounds, a class to which many acetophenone derivatives belong, are known to interact with microbial cell membranes, proteins, and DNA, leading to cell damage or death. mdpi.com
Antioxidant Effects
Acetophenone and its derivatives have demonstrated notable antioxidant potential in various studies. nih.gov This activity is crucial in protecting against oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of acetophenone derivatives is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netmdpi.com Studies have shown that acetophenone exhibits dose-dependent antioxidant activity in these assays. The presence of hydroxyl groups on the aromatic ring of acetophenone derivatives generally enhances their radical scavenging capabilities. mdpi.com
Table 1: Antioxidant Activity of Select Acetophenone Derivatives
| Compound | DPPH Scavenging (%) at 100 µg/mL | ABTS Scavenging (%) at 100 µg/mL |
|---|---|---|
| Derivative A | 78% | 82% |
| Derivative B | 65% | 70% |
This table is for illustrative purposes and is based on generalized findings for acetophenone derivatives.
Protection Against Oxidative Stress
By scavenging free radicals, acetophenone and its derivatives can help protect cells and tissues from oxidative damage. nih.gov Oxidative stress is implicated in a wide range of diseases, making the antioxidant properties of these compounds a significant area of research. nih.gov The antioxidant effects of these compounds can contribute to the prevention or alleviation of conditions associated with oxidative damage. mdpi.com For instance, some natural compounds exert their antioxidant effects by increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com
Other Pharmacological Activities of Related Acetophenones
The pharmacological activities of acetophenones extend beyond their antifungal and antioxidant properties. Research has revealed their potential as analgesic and anti-inflammatory agents.
Analgesic and Anti-inflammatory Properties
Several acetophenone derivatives have been investigated for their analgesic and anti-inflammatory effects. nih.govresearchgate.net For example, acetophenone semicarbazone has shown positive effects as both an anti-inflammatory and analgesic agent in studies using animal models. researchgate.net The anti-inflammatory activity was demonstrated through the carrageenan-induced paw edema inhibition method, while analgesic activity was assessed using the acetic acid-induced writhing and tail immersion methods. researchgate.net The results for some derivatives at a dose of 50 mg/kg were comparable to standard drugs at 10 mg/kg. researchgate.net
Natural acetophenones, such as those isolated from Ophryosporus axilliflorus, have also exhibited anti-inflammatory activity. nih.gov Furthermore, tetrasubstituted thiophenes, which can be synthesized from acetophenone precursors, have shown potential as anti-inflammatory and analgesic agents. mdpi.com The analgesic and anti-inflammatory effects of these compounds are often attributed to their ability to modulate various inflammatory pathways. mdpi.com
Cardioprotective and Neuroprotective Effects
Acetophenone derivatives have been identified as possessing noteworthy cardioprotective and neuroprotective properties. nih.gov For instance, paeonol (B1678282) (2-hydroxy-4-methoxyacetophenone), a naturally occurring acetophenone derivative, has demonstrated both cardioprotective and neuroprotective effects. nih.govresearchgate.net These protective activities are often attributed to the anti-inflammatory and antioxidant properties of these compounds. nih.gov
In the context of neuroprotection, various acetophenone derivatives have been explored for their potential in treating neurodegenerative diseases. rsc.orgnih.gov Two series of these derivatives were found to be potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of such conditions. rsc.org Specifically, compounds with halogen-substituted benzyloxy groups at the C3 and C4 positions of the acetophenone moiety showed significant MAO-B inhibitory activity, with some exhibiting IC₅₀ values in the nanomolar range. rsc.org Furthermore, certain derivatives displayed low neurotoxicity in SH-SY5Y cells, suggesting their potential as lead compounds for developing new treatments for neurodegenerative disorders. rsc.org Natural products containing the acetophenone scaffold, such as ginsenosides (B1230088) and scutellarin, have also been shown to exert neuroprotective effects through mechanisms like anti-apoptosis, antioxidation, and anti-inflammation. nih.gov
Antidiabetic Activity
The potential of acetophenone derivatives in the management of diabetes has been a subject of significant research. nih.govnih.gov One of the key mechanisms identified is the inhibition of α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion and glucose absorption. nih.gov By inhibiting this enzyme, these compounds can help to lower postprandial blood glucose levels. nih.gov
A study on benzonate derivatives of acetophenone identified several compounds with potent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 1.68 to 7.88 µM. nih.gov The most potent compound in this series was found to be 32-fold more active than acarbose, a standard antidiabetic drug. nih.gov Kinetic studies revealed a mixed-type inhibition, indicating that the compound binds to both the free enzyme and the enzyme-substrate complex. nih.gov
Chalcones, which can be synthesized from acetophenones, have also shown promise as antidiabetic agents. nih.gov In vivo studies on streptozotocin-induced diabetic mice demonstrated that certain chalcone (B49325) derivatives could significantly reduce blood glucose levels, with efficacy comparable to the standard drug glibenclamide. nih.gov The structure-activity relationship analysis of these chalcones indicated that the presence of electron-donating groups on the aromatic rings enhances their antihyperglycemic activity. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Benzonate Derivatives of Acetophenone
| Compound | IC₅₀ (µM) |
|---|---|
| 7d | 7.88 |
| 7f | 6.25 |
| 7i | 4.33 |
| 7n | 3.52 |
| 7o | 2.89 |
| 7r | 2.11 |
| 7s | 1.83 |
| 7u | 1.68 |
| 7v | 5.49 |
| Acarbose (Standard) | Not specified in µM |
Data sourced from a study on benzonate derivatives of acetophenone. nih.gov
Antimalarial and Antiprotozoal Activities
Acetophenone and its derivatives have emerged as a promising class of compounds in the search for new antimalarial and antiprotozoal agents. nih.govchemrxiv.org Acetophenones are considered active fragments in many compounds with antimalarial properties, such as chalcones. chemrxiv.org
In vivo studies on Plasmodium berghei-infected mice have demonstrated the antimalarial potential of prenylated acetophenone derivatives. chemrxiv.org For example, 3,5-diprenyl acetophenone showed significant, dose-dependent inhibition of parasitemia. chemrxiv.org Another derivative, 5-prenyl acetophenone, also displayed notable antimalarial activity at higher doses. chemrxiv.org Importantly, these compounds were found to adhere to Lipinski's rule of five, indicating their potential as drug-like candidates. chemrxiv.org
Furthermore, a recent review highlighted that various natural acetophenone derivatives have been assayed for a range of biological activities, including antimalarial and antiprotozoal effects. nih.gov This underscores the therapeutic potential of this class of compounds against parasitic diseases.
Table 2: In-vivo Antimalarial Activity of Prenylated Acetophenones
| Compound | Dose (mg/kg) | Percentage Inhibition (%) |
|---|---|---|
| 3,5-diprenyl acetophenone | 25 | 68.03 |
| 50 | 65.16 | |
| 100 | 69.75 | |
| 5-prenyl acetophenone | 100 | 72.12 |
Data from an in-vivo study using a curative model with Plasmodium berghei-infected mice. chemrxiv.org
Antityrosinase Activity
Derivatives of acetophenone have been extensively investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, making them relevant for the treatment of hyperpigmentation disorders. mdpi.comnih.govresearchgate.net
One study focused on monosubstituted acetophenone thiosemicarbazone derivatives, which were found to inhibit mushroom tyrosinase activity at micromolar concentrations. mdpi.comresearchgate.net Several of these compounds exhibited IC₅₀ values below 1 µM, making them more potent than the well-known tyrosinase inhibitor, kojic acid. mdpi.comresearchgate.net Kinetic analysis revealed that these compounds act as reversible inhibitors. mdpi.com
Another study explored acetophenone amide derivatives. nih.gov A particularly potent compound, 2-(3-acetyl phenylamino)-2-oxoethyl(E)-3-(2,4-dihydroxy phenyl)acrylate, demonstrated an exceptionally low IC₅₀ value of 0.0020 µM, significantly more effective than both kojic acid and arbutin. nih.gov Enzyme kinetics identified this compound as a competitive and reversible inhibitor. nih.govresearchgate.net
Table 3: Tyrosinase Inhibitory Activity of Acetophenone Derivatives
| Derivative Class | Compound | IC₅₀ (µM) |
|---|---|---|
| Thiosemicarbazones | TSC 5 | < 1 |
| TSC 6 | < 1 | |
| TSC 8 | < 1 | |
| TSC 9 | < 1 | |
| Amides | 5c | 0.0020 |
| 3c | 27.35 | |
| Standards | Kojic Acid | 16.69 |
| Arbutin | 191.17 |
Data compiled from studies on acetophenone thiosemicarbazone and amide derivatives. mdpi.comnih.govresearchgate.netresearchgate.net
Structure-Activity Relationships in Biological Systems
Influence of Substituents on Bioactivity
The biological activity of acetophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. rasayanjournal.co.innih.gov The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a critical role in modulating the pharmacological effects. rasayanjournal.co.innih.gov
For instance, in the context of antimicrobial activity, the presence of electron-withdrawing groups, such as nitro (–NO₂) and chloro (–Cl), has been shown to enhance the efficacy of acetophenone derivatives. rasayanjournal.co.in These groups increase the electrophilicity of the molecule, which is thought to improve interactions with microbial proteins and membranes. rasayanjournal.co.in Conversely, in the context of antidiabetic activity, chalcones derived from acetophenones showed increased antihyperglycemic effects with the incorporation of electron-donating groups. nih.gov
In the case of antityrosinase activity, para-substituted acetophenone thiosemicarbazones demonstrated a higher affinity for the enzyme compared to their ortho- and meta-isomers. mdpi.comresearchgate.net This highlights the importance of the substituent's position in determining the inhibitory potency. Similarly, for MAO-B inhibition, substituents at the C3 and C4 positions of the acetophenone ring, particularly halogen-substituted benzyloxy groups, were found to be more favorable. rsc.org
Studies on the enzymatic reduction of p-substituted acetophenones by 3α-hydroxysteroid dehydrogenase revealed that the presence of an electron-withdrawing substituent on the benzene (B151609) ring increases the rate of reduction. nih.gov This has implications for drug design, where introducing an electron-withdrawing group can enhance a desired reduction pathway, while an electron-donating group can minimize it. nih.gov
Role of the α,β-Unsaturated Carbonyl System as a Michael Acceptor
While Acetophenone, 4',4'''-ethylenedi- itself does not possess an α,β-unsaturated carbonyl system, this structural motif is a key feature in many of its highly active derivatives, particularly chalcones. nih.govlibretexts.org This system, where a carbonyl group is conjugated with a carbon-carbon double bond, is a well-known Michael acceptor. libretexts.orglibretexts.org
The electrophilic nature of both the carbonyl carbon and the β-carbon in α,β-unsaturated carbonyl compounds makes them susceptible to nucleophilic attack. wikipedia.org The conjugate addition of a nucleophile to the β-carbon is known as a Michael reaction. libretexts.org This reaction is fundamental to the biological activity of many of these derivatives. It allows for covalent bond formation with nucleophilic residues, such as the thiol groups of cysteine in proteins and enzymes. bldpharm.com This interaction can modulate enzyme activity and influence various signaling pathways. bldpharm.com
For example, in the context of antityrosinase activity, cinnamic acid derivatives of acetophenone, which contain an α,β-unsaturated system, are more potent inhibitors than their benzoic acid counterparts, which lack this feature. nih.gov This suggests that the Michael acceptor property contributes to the enhanced inhibitory activity. The ability of the α,β-unsaturated carbonyl system to react with biological nucleophiles is a critical factor in the design and development of new therapeutic agents based on the acetophenone scaffold.
Lack of Specific Data on Biological Targets and Signaling Pathway Modulation for Acetophenone, 4',4'''-ethylenedi-
Following a comprehensive review of available scientific literature, there is a notable absence of specific research detailing the biological targets and the modulation of signaling pathways for the chemical compound Acetophenone, 4',4'''-ethylenedi- (also known as 4,4'-Diacetylbibenzyl ).
While the broader class of acetophenone derivatives has been the subject of various pharmacological studies, demonstrating activities such as antimicrobial and anticancer effects, this research does not extend to the specific molecular mechanisms of Acetophenone, 4',4'''-ethylenedi-. rasayanjournal.co.innih.gov General literature suggests that some acetophenone derivatives may influence cellular processes like proliferation and apoptosis, but these findings are not specific to the compound .
Current information on Acetophenone, 4',4'''-ethylenedi- is primarily limited to its chemical and physical properties, its identification through various chemical identifiers (CAS 793-06-6), and its role as an intermediate in organic synthesis. cymitquimica.comnih.govchemicalbook.com There are mentions of its potential use in medicinal chemistry, but these are speculative and note that further investigation into its specific biological activities is required. cymitquimica.com
Without dedicated studies to elucidate its interactions with specific proteins, enzymes, or cellular receptors, or to map its influence on intracellular signaling cascades, no scientifically validated data can be presented for its mechanistic pharmacology. Therefore, a detailed and accurate account for the requested section on "Biological Targets and Signaling Pathway Modulation" cannot be provided at this time.
Environmental Fate and Ecotoxicology
Environmental Mobility and Persistence
The environmental mobility of a chemical dictates its potential for transport within and between environmental compartments like soil, water, and air. nih.gov Persistence refers to the length of time a chemical remains in the environment before being broken down by chemical or biological processes. researchgate.net
Specific data on the environmental mobility and persistence of Acetophenone (B1666503), 4',4'''-ethylenedi- is limited. However, its chemical structure provides clues to its likely behavior. As a larger molecule with a higher molecular weight compared to more volatile compounds, it is expected to have reduced environmental mobility. Its persistence is governed by its resistance to degradation processes such as biodegradation, hydrolysis, and photolysis. researchgate.net
Regulatory frameworks often use criteria such as half-life in soil, water, and sediment to classify substances as persistent (P) or very persistent (vP). nih.govecetoc.org Similarly, mobility (M) can be estimated using the organic carbon-normalized adsorption coefficient (Koc). ecetoc.org Substances that are both persistent and mobile (PMT) are of particular concern as they can contaminate water resources over large areas and long periods. nih.govchemrxiv.org A comprehensive assessment for Acetophenone, 4',4'''-ethylenedi- would require specific studies to determine these environmental fate properties.
Table 1: Key Concepts in Environmental Mobility and Persistence
| Term | Definition | Relevance |
| Persistence (P) | The ability of a chemical to resist degradation in the environment, often measured by its half-life in soil, water, or sediment. nih.govresearchgate.net | Chemicals with high persistence can have prolonged effects on ecosystems. frontiersin.org |
| Mobility (M) | The potential for a chemical to move with water through soil and sediment, often inversely related to its tendency to adsorb to organic carbon (Koc). nih.govecetoc.org | Highly mobile chemicals can readily contaminate groundwater and drinking water sources. nih.gov |
| PMT/vPvM | Hazard classes for substances that are Persistent, Mobile, and Toxic (PMT) or very Persistent and very Mobile (vPvM). nih.govchemrxiv.org | These classifications help identify chemicals that pose a significant risk to water resources. chemrxiv.org |
Biodegradation Pathways and Rates
Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of many chemicals from the environment. nih.gov The rate and extent of biodegradation depend on the chemical's structure and the presence of microbial populations with the necessary metabolic capabilities. nih.gov
Detailed studies on the specific biodegradation pathways and rates for Acetophenone, 4',4'''-ethylenedi- are not extensively documented in publicly available literature. For many synthetic, anthropogenic compounds, microbes may not have evolved efficient degradation mechanisms, potentially leading to environmental persistence. nih.gov The degradation of related aromatic compounds can sometimes proceed through hydroxylation and ring cleavage, but the presence of the stable ethylene (B1197577) bridge and two ketone groups in this molecule may influence its susceptibility to microbial attack. Further research is needed to identify the specific microorganisms and enzymatic processes capable of degrading this compound and to determine its degradation half-life under various environmental conditions.
Effects on Aquatic Life
The ecotoxicity of a substance describes its adverse effects on organisms in the environment. For Acetophenone, 4',4'''-ethylenedi-, the primary concern highlighted in hazard classifications is its impact on aquatic ecosystems.
According to aggregated information from notifications to the ECHA C&L Inventory, Acetophenone, 4',4'''-ethylenedi- is classified as H400: "Very toxic to aquatic life" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov This classification corresponds to the Aquatic Acute 1 hazard category, indicating that the substance can cause harm to aquatic organisms after short-term exposure at low concentrations. nih.gov
Table 2: GHS Hazard Classification for Acetophenone, 4',4'''-ethylenedi-
| Hazard Statement | Classification | Source |
| H400: Very toxic to aquatic life | Aquatic Acute 1 | PubChem nih.gov |
Ecotoxicological Risk Assessment
An ecotoxicological risk assessment evaluates the likelihood of adverse effects occurring in the environment due to exposure to a chemical. This process integrates assessments of both hazard and exposure.
The hazard assessment for Acetophenone, 4',4'''-ethylenedi- is clearly defined by its GHS classification as "Very toxic to aquatic life" (Aquatic Acute 1). nih.gov This high acute toxicity is a significant cause for concern. The next step in a formal risk assessment would be to determine the Predicted No-Effect Concentration (PNEC), which is the concentration below which unacceptable effects on aquatic organisms are not expected to occur. The PNEC is typically derived from ecotoxicity data (like LC50 or EC50 values) by applying an assessment factor (AF) to account for uncertainties, such as extrapolating from laboratory data to the real environment. plos.orgplos.org
Without measured toxicity values for this specific compound, a quantitative PNEC cannot be calculated. However, the high hazard classification suggests that the PNEC would be low. A complete risk characterization would compare this PNEC with the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) of the substance. If the PEC/MEC ratio to the PNEC is greater than one, it indicates a potential risk to the aquatic environment. Given the classification of Acetophenone, 4',4'''-ethylenedi- as very toxic to aquatic life, any significant release into waterways could pose a substantial ecological risk. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of aromatic ketones, including Acetophenone (B1666503), 4',4'''-ethylenedi-, often relies on Friedel-Crafts acylation, which can involve harsh conditions and environmentally challenging catalysts. nih.gov The future of its synthesis lies in the adoption of green chemistry principles to improve efficiency and reduce environmental impact.
Key emerging trends include:
Green Catalysis: Research is moving towards replacing traditional Lewis acids with more environmentally benign alternatives. For related reactions, p-toluenesulfonic acid (PTSA) has been shown to be a stable, biodegradable, and efficient catalyst for Fries rearrangement, a key reaction in producing hydroxyaryl ketones. nih.gov
Solvent-Free and Novel Conditions: Solvent-free reaction conditions, such as grinding reactants in a mortar and pestle for aldol (B89426) condensations, represent a significant green advancement by minimizing waste. researchgate.net Another innovative approach demonstrated a remarkable increase in yield for the synthesis of the related 1,2-bis(4-nitrophenyl)ethane (B1197225) by using a simple fish tank aerator to supply oxygen for the oxidative coupling of p-nitrotoluene, highlighting how simple process modifications can lead to greener outcomes. jetir.org
Biocatalysis and Bio-based Solvents: The use of enzymes (biocatalysis) in organic synthesis is a major goal for sustainable chemistry. nih.govmdpi.com Future research will likely explore enzymes capable of performing the key bond-forming reactions needed to construct Acetophenone, 4',4'''-ethylenedi-. This can be coupled with the use of green solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and Cyrene™, which offer a more sustainable alternative to petroleum-based solvents. taylorfrancis.comresearchgate.net
Exploration of New Catalytic Applications
While often seen as a synthetic building block, the structure of Acetophenone, 4',4'''-ethylenedi- and its derivatives holds significant potential for the development of novel catalysts. The two ketone groups and the stable bibenzyl core provide a platform for creating sophisticated ligand architectures.
Precursors to Advanced Ligands: The ethane (B1197151) bridge between two phenyl rings is a core feature of highly effective diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE). These ligands are critical in transition-metal catalysis due to their ability to form stable chelate rings with metal centers. nih.govnih.gov Recent research has focused on theory-driven methods to synthesize unsymmetrical DPPE analogues, where the electronic and steric properties are finely tuned to control catalytic reactions. nih.gov Acetophenone, 4',4'''-ethylenedi- serves as an ideal starting point for such complex ligands.
Metal-Organic Complex Catalysis: The diketone functionality of the molecule offers two coordination sites for metal ions. This opens up the possibility of designing new transition metal complexes where the compound acts as a multidentate ligand. nih.govnih.gov Such complexes could exhibit unique catalytic activities due to the specific electronic environment and geometry imposed by the ligand structure.
Heterogenized Catalysts: Derivatives of the core structure can be used to create supported, reusable catalysts. In one study, a related compound, 1,2-bis(4-aminophenylthio)ethane, was used to immobilize a Nickel(II) complex on a cellulose (B213188) support, creating a green and recyclable nanocatalyst for synthesizing spirooxindole derivatives. This points to a future where functionalized versions of Acetophenone, 4',4'''-ethylenedi- are used to anchor catalytic metals onto sustainable supports.
Design of Advanced Materials Based on Acetophenone, 4',4'''-ethylenedi-
The rigid, symmetric, and functional nature of Acetophenone, 4',4'''-ethylenedi- makes it an excellent candidate for constructing high-performance polymers and porous materials.
High-Performance Polymers: Derivatives of the core structure are being explored in polymer science. For instance, 1,2-bis(vinylphenyl)ethane (B14405996) (BVPE), a derivative, is used as a crosslinking agent for thermosetting poly(phenylene ether) copolymers. The resulting polymer blends exhibit enhanced thermal and thermomechanical properties, crucial for applications in electronics and insulation. researchgate.net
Metal-Organic Frameworks (MOFs): The compound is an ideal organic "linker" or "strut" for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. nih.govresearchgate.net The defined length and rigidity of the ethylenedi-phenylene backbone, combined with the reactive ketone groups, could be used to build MOFs with precisely tailored pore sizes and functionalities. Such MOFs could be designed for the selective adsorption and separation of industrially important gases, such as the challenging separation of ethane from ethylene (B1197577). researchgate.netnih.gov
In-depth Investigation of Biological Mechanisms and Target Identification
While its role as an intermediate in the synthesis of the antiviral drug Daclatasvir is known, researchers are now investigating the intrinsic biological activity of the Acetophenone, 4',4'''-ethylenedi- scaffold and its derivatives. nih.gov
Mechanism of Action: Early assessments suggest that related α,β-unsaturated carbonyl systems can act as Michael acceptors, allowing them to form covalent bonds with biological nucleophiles like cysteine residues in proteins. This interaction can modulate enzyme activity and disrupt cellular signaling pathways, a mechanism that is a hallmark of many therapeutic agents.
Anticancer Drug Development: A significant emerging trend is the use of this scaffold in cancer research. A recent study detailed the synthesis of a series of imidazole (B134444) derivatives based on a closely related 2-((4-acetylphenyl)amino)-1-phenylethan-1-one backbone. nih.gov Several of these compounds were identified as potent anticancer agents against breast, prostate, and glioblastoma cell lines. Mechanistic studies revealed that these molecules induce apoptosis (programmed cell death) and arrest the cell cycle, which are key objectives in cancer therapy. nih.govnih.gov This highlights a clear path for future research in modifying the Acetophenone, 4',4'''-ethylenedi- structure to develop new, targeted anticancer drugs.
| Derivative Class | Cancer Cell Lines | Observed Biological Mechanism | Reference |
| Imidazole Derivatives | Breast (MDA-MB-231), Prostate (PPC-1), Glioblastoma (U-87) | Induction of Apoptosis, Cell Cycle Arrest | nih.gov |
| 1,2,4-Oxadiazole Derivatives | Lung (A549), Breast (MCF-7), Melanoma (A375) | Induction of Apoptosis via Caspase 3/7 activity, G1 Phase Cell Cycle Arrest | nih.gov |
Table 1: Anticancer Mechanisms of Acetophenone-related Heterocyclic Derivatives
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. mdpi.comnih.gov These computational tools are poised to have a significant impact on the future study of Acetophenone, 4',4'''-ethylenedi-.
Synthesis Planning and Optimization: AI-driven platforms can analyze vast reaction databases to propose novel and more efficient synthetic routes, including those that prioritize green chemistry principles. mdpi.com For a molecule like Acetophenone, 4',4'''-ethylenedi-, AI could optimize reaction conditions (temperature, catalyst, solvent) to maximize yield and minimize waste, a process that is traditionally time-consuming. mdpi.com
Property Prediction and Virtual Screening: Machine learning models are becoming increasingly accurate at predicting the physicochemical and biological properties of molecules. researchgate.netchemrxiv.org Researchers can use these models to screen vast virtual libraries of derivatives of Acetophenone, 4',4'''-ethylenedi- to identify candidates with desirable traits. For example, ML can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for potential drug candidates or predict the gas separation performance of a hypothetical MOF built from this linker. researchgate.netnih.gov This in-silico screening dramatically reduces the number of compounds that need to be synthesized and tested in the lab.
Accelerating Catalyst and Materials Discovery: ML algorithms can identify complex relationships between a catalyst's structure and its performance. By training on data from known catalysts, these models can predict which derivatives of Acetophenone, 4',4'''-ethylenedi-, when used as ligands, would be most effective for a specific chemical transformation. Similarly, AI can guide the design of new polymers or MOFs by predicting their properties before synthesis.
| AI/ML Application Area | Potential Impact on Acetophenone, 4',4'''-ethylenedi- Research |
| Retrosynthesis & Process Optimization | Design of more sustainable and higher-yield synthetic pathways. mdpi.com |
| Property Prediction (ADMET, etc.) | Rapidly screen virtual derivatives for drug-like properties, reducing experimental costs. researchgate.netchemrxiv.org |
| Catalyst Design | Predict the catalytic activity of new metal complexes incorporating the compound as a ligand. |
| Materials Design | Guide the synthesis of new polymers and MOFs with targeted thermal or adsorptive properties. |
Table 2: Application of AI and Machine Learning in the Research of Acetophenone, 4',4'''-ethylenedi-
Translational Research for Pharmaceutical and Agrochemical Applications
A major focus of future research is translating laboratory findings into practical applications, particularly in medicine and agriculture.
Pharmaceutical Development: The established use of Acetophenone, 4',4'''-ethylenedi- as a key intermediate in the synthesis of the Hepatitis C medication Daclatasvir provides a strong foundation for its pharmaceutical relevance. nih.gov The promising anti-cancer activity of its imidazole derivatives against multiple cancer cell lines in 3D spheroid cultures—a model that more closely mimics in-vivo tumors—suggests a clear path for translational drug development. nih.gov Future work will involve optimizing these lead compounds to improve efficacy and reduce toxicity, with the ultimate goal of advancing them into preclinical and clinical trials.
Agrochemical Innovation: The bibenzyl scaffold, which forms the core of Acetophenone, 4',4'''-ethylenedi-, is found in many natural products with a wide range of biological activities, including antifungal and antiprotozoal properties. jetir.org This suggests a strong potential for developing new agrochemicals. Research into related compounds like 1,2-bis(4-nitrophenyl)ethane indicates a strategy for creating active compounds. jetir.org Future efforts will likely focus on synthesizing and screening a library of derivatives for herbicidal, insecticidal, or fungicidal activity, aiming to develop novel, effective, and potentially safer crop protection agents.
Q & A
Q. What are the preferred synthetic methods for preparing symmetrical acetophenone azine derivatives?
Symmetrical acetophenone azines (e.g., 2’-hydroxy or 2’,4’-dihydroxy derivatives) are synthesized via condensation reactions between acetophenone derivatives and hydrazine hydrate. Two primary methodologies are employed:
- Reflux method : Reaction in ethanol under reflux for 4–6 hours, yielding ~75–85% purity.
- Ultrasonic irradiation : Reduces reaction time to 30–60 minutes with comparable yields. Both methods require purification via recrystallization or column chromatography. Selectivity for cyanide detection is influenced by hydroxyl substituents .
Q. How can acetophenone derivatives be characterized using spectroscopic techniques?
Key analytical methods include:
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
- Mass spectrometry (MS) : Determines molecular weight via electron ionization (e.g., 4’-hydroxyacetophenone: m/z 136.15) .
- Gas chromatography (GC) : Assesses purity and retention times under standardized conditions (e.g., DB-5 columns at 100–300°C) .
Q. What thermodynamic properties are critical for experimental design with acetophenone derivatives?
Key parameters include:
- Melting points : 58–62°C for 4’-(2,4-difluorophenoxy)acetophenone .
- Enthalpy of fusion (ΔfusH) : 19.6 kJ/mol for 4’-aminoacetophenone (DSC measurement) .
- Sublimation enthalpy (ΔsubH) : 92.7 kJ/mol for 4’-hydroxyacetophenone . These values inform solvent selection, reaction temperature, and stability assessments .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data for acetophenone derivatives be resolved?
Discrepancies in melting points or enthalpies often arise from impurities, polymorphic forms, or measurement techniques. To resolve these:
Q. What computational approaches predict acetophenone derivative interactions with biological targets?
Machine learning models are used to link molecular structure to biological activity:
- Support vector machines (SVM) : Classify odorant receptors (ORs) responsive to acetophenone based on amino acid sequences (accuracy >85%) .
- Logistic regression with elastic net penalty : Reduces overfitting in predictive models for proteomics applications . These tools prioritize compounds for experimental validation in drug discovery or sensory studies .
Q. How can acetophenone-based chemosensors be optimized for anion detection?
Design considerations include:
- Structural modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance selectivity for cyanide (LOD: 9.63×10⁻⁵ M for 2’,4’-dihydroxy derivatives) .
- Detection method : Combine colorimetric (UV/Vis absorbance shift) and fluorometric assays to improve sensitivity .
- Test strips : Immobilize sensors on cellulose paper for rapid "naked-eye" detection in aqueous media .
Q. What strategies mitigate hazards during large-scale synthesis of acetophenone derivatives?
Safety protocols include:
- Engineering controls : Use fume hoods and closed systems to limit inhalation exposure .
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats .
- Waste management : Segregate halogenated byproducts (e.g., 2,4-dichloro derivatives) for professional disposal .
Methodological Tables
Table 1: Comparison of Synthetic Methods for Acetophenone Azines
| Method | Time (h) | Yield (%) | Purity (%) | Selectivity for CN⁻ |
|---|---|---|---|---|
| Reflux (ethanol) | 4–6 | 75–85 | 90–95 | Moderate |
| Ultrasonic irradiation | 0.5–1 | 80–88 | 85–90 | High |
| Source: |
Table 2: Thermodynamic Data for Key Derivatives
| Compound | Melting Point (°C) | ΔfusH (kJ/mol) | ΔsubH (kJ/mol) |
|---|---|---|---|
| 4’-Hydroxyacetophenone | 105–107 | 19.6 | 92.7 |
| 4’-(2,4-Difluorophenoxy)acetophenone | 58–62 | N/A | N/A |
| 4’-Aminoacetophenone | 106–108 | 19.6 | 92.7 |
| Sources: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
